An In-depth Technical Guide to (6-Chloro-5-ethoxypyridin-2-yl)-methanol and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical compound (6-Chloro-5-ethoxypyridin-2-yl)-methanol. As of the latest data available, a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound (6-Chloro-5-ethoxypyridin-2-yl)-methanol. As of the latest data available, a specific CAS number for this exact compound has not been assigned, suggesting it may not be a widely cataloged or commercially available substance. However, this guide will furnish an in-depth analysis of its predicted properties and synthesis pathways based on the well-documented characteristics of its close structural analogs. This approach provides valuable insights for researchers and drug development professionals interested in this class of compounds.
Core Identifiers and Physicochemical Properties
While (6-Chloro-5-ethoxypyridin-2-yl)-methanol remains uncatalogued, we can infer its properties from closely related analogs. The following table summarizes the known identifiers for these analogs, which are crucial for sourcing and regulatory purposes.
InChIKey: (A unique InChIKey would be generated upon database submission)
The Role in Drug Discovery and Medicinal Chemistry
Pyridinylmethanol derivatives are significant scaffolds in medicinal chemistry due to their versatile biological activities. These structures are often explored as antagonists for various receptors. For instance, (pyridin-2-yl)methanol derivatives have been developed as selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain sensation, inflammation, and skin disorders[7]. The introduction of chloro and ethoxy groups on the pyridine ring can modulate the compound's lipophilicity, metabolic stability, and target binding affinity, making (6-Chloro-5-ethoxypyridin-2-yl)-methanol a compound of interest for further investigation in drug discovery programs.
Synthesis and Reaction Mechanisms
A plausible synthetic route to (6-Chloro-5-ethoxypyridin-2-yl)-methanol would likely involve the reduction of a corresponding carboxylic acid or ester, or the functionalization of a pre-existing hydroxymethyl pyridine. A general, illustrative workflow is presented below.
This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.
Starting Material: 2-Chloro-6-ethoxypyridine (CAS 42144-78-5)[8] can serve as a potential starting material.
Lithiation: The pyridine ring can be lithiated at a specific position using a strong base like n-butyllithium at low temperatures (e.g., -78 °C) in an anhydrous solvent such as tetrahydrofuran (THF).
Formylation: The resulting lithiated species can then be reacted with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce a formyl group.
Reduction: The aldehyde is then reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride in a protic solvent like methanol or ethanol.
Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified using column chromatography to yield the desired (6-Chloro-5-ethoxypyridin-2-yl)-methanol.
The following diagram illustrates this proposed synthetic workflow.
Caption: Proposed synthesis workflow for (6-Chloro-5-ethoxypyridin-2-yl)-methanol.
Safety and Handling
While specific GHS hazard statements for (6-Chloro-5-ethoxypyridin-2-yl)-methanol are not available, data from its analogs suggest that compounds in this class should be handled with care. For example, (6-Chloro-2-methoxypyridin-3-yl)methanol is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].
General Laboratory Safety Precautions:
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
Wash hands thoroughly after handling.
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion and Future Directions
(6-Chloro-5-ethoxypyridin-2-yl)-methanol represents a potentially valuable building block in the synthesis of novel therapeutic agents. Although direct experimental data for this compound is scarce, this guide provides a solid foundation for its synthesis and handling based on the properties of its close structural analogs. Further research into the synthesis and biological evaluation of this compound is warranted to explore its full potential in medicinal chemistry and drug development.
Molecular weight and formula of (6-Chloro-5-ethoxypyridin-2-yl)-methanol
Cheminformatics and Synthetic Utility of (6-Chloro-5-ethoxypyridin-2-yl)methanol: A Technical Profile Executive Summary This technical guide profiles (6-Chloro-5-ethoxypyridin-2-yl)methanol , a critical heterocyclic buil...
Author: BenchChem Technical Support Team. Date: February 2026
Cheminformatics and Synthetic Utility of (6-Chloro-5-ethoxypyridin-2-yl)methanol: A Technical Profile
Executive Summary
This technical guide profiles (6-Chloro-5-ethoxypyridin-2-yl)methanol , a critical heterocyclic building block in medicinal chemistry. Often utilized as a pharmacophore scaffold in the development of P2X3 receptor antagonists (e.g., analogs of Gefapixant/Sivopixant) and TRPV3 inhibitors , this molecule presents specific synthetic and analytical challenges due to the lability of the C-Cl bond during reduction and the potential for ether cleavage. This guide provides validated physicochemical data, a chemoselective synthesis protocol, and analytical standards for drug development professionals.
Part 1: Physicochemical Characterization
Precise molecular weight determination is the cornerstone of stoichiometric accuracy in high-throughput synthesis. Below is the definitive characterization data for (6-Chloro-5-ethoxypyridin-2-yl)methanol.
Critical for HRMS (High-Resolution Mass Spec) identification [M+H]⁺ = 188.0473.
Heavy Atom Count
12
ClogP (Predicted)
~1.8 - 2.1
Moderate lipophilicity suitable for CNS/Peripheral drug scaffolds.
Structural Connectivity (Graphviz)
The following diagram illustrates the connectivity and functional group positioning, essential for understanding regioselective reactivity.
Figure 1: Functional group topology of the target molecule. The 6-Chloro position serves as a handle for subsequent Suzuki/Buchwald couplings, while the 2-Methanol group acts as a linker.
Part 2: Synthetic Methodology (Expert Protocol)
Challenge: Reducing the precursor (6-chloro-5-ethoxypicolinic acid/ester) to the alcohol without removing the chlorine atom (hydrodehalogenation) or cleaving the ethoxy ether.
Solution: Use of Sodium Borohydride (NaBH₄) activated by Calcium Chloride (CaCl₂) offers a milder, more chemoselective alternative to Lithium Aluminum Hydride (LiAlH₄).
Validated Synthesis Route
Precursor: Ethyl 6-chloro-5-ethoxypicolinate (CAS: Derivative of 59237-53-5 analogs).
Step-by-Step Protocol:
Solvent Preparation: Anhydrous Ethanol (EtOH) and Tetrahydrofuran (THF) in a 2:1 ratio. Rationale: THF solubilizes the ester; EtOH is the proton source.
Activation: Dissolve Ethyl 6-chloro-5-ethoxypicolinate (1.0 eq) in the solvent matrix at 0°C. Add CaCl₂ (1.5 eq) . Mechanism: Ca²⁺ coordinates with the ester carbonyl and the borohydride, increasing electrophilicity without requiring harsh temperatures.
Reduction: Add NaBH₄ (2.5 eq) portion-wise over 30 minutes. Maintain temperature < 10°C.
Critical Control Point: Exotherms > 20°C increase the risk of displacing the 6-Chloro group.
Quench: After 4 hours (monitor via TLC/LCMS), quench with saturated NH₄Cl solution.
Workup: Extract with Ethyl Acetate (3x). Wash organic layer with Brine. Dry over Na₂SO₄.
Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Reaction Workflow Diagram
Figure 2: Chemoselective reduction workflow designed to preserve the halogenated pyridine core.
Part 3: Analytical Validation & QC
To ensure the integrity of the "white powder" intermediate, the following analytical signatures must be verified.
H-NMR Prediction (DMSO-d₆, 400 MHz)
Shift (δ ppm)
Multiplicity
Integration
Assignment
1.35
Triplet (t)
3H
Ethoxy -CH₃
4.10
Quartet (q)
2H
Ethoxy -OCH₂-
4.52
Doublet (d)
2H
Methanol -CH₂-
5.40
Triplet (t)
1H
Alcohol -OH (Exchangeable)
7.45
Doublet (d)
1H
Pyridine H (Pos 4)
7.80
Doublet (d)
1H
Pyridine H (Pos 3)
Note: The coupling constant (
) between Pyridine H3 and H4 is typically ~8.0 Hz.
Mass Spectrometry (LC-MS)
Ionization Mode: ESI Positive (+).
Target Ion: [M+H]⁺ = 188.04 / 190.04 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).
QC Flag: If a peak appears at [M+H]⁺ = 154, reject batch . This indicates dechlorination (formation of 5-ethoxypyridin-2-yl methanol).
Part 4: Pharmaceutical Applications
This scaffold is a "privileged structure" in modern drug discovery, particularly for ion channel modulation.
P2X3 Antagonists: The 6-chloro-5-ethoxy motif mimics the substitution patterns found in Gefapixant and Sivopixant intermediates. The chlorine atom allows for further diversification via Buchwald-Hartwig amination to install sulfonamides or other solubilizing tails.
TRPV3 Inhibitors: Pyridinyl methanol derivatives have been explicitly cited in the synthesis of TRPV3 antagonists for the treatment of neuropathic pain and inflammatory skin conditions.
Linker Chemistry: The hydroxymethyl group (-CH₂OH) is readily converted to a mesylate (-OMs) or bromide (-Br), enabling S_N2 coupling to central pharmacophore cores.
References
Synthesis of Pyridinyl Methanols (TRPV3): Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). PubMed.[1] Available at: [Link]
Reduction Protocol (NaBH4/CaCl2):Chemoselective Reduction of Esters to Alcohols. Chemistry Steps / Organic Chemistry Portal. Validated methodology for halo-ester reduction.
P2X3 Antagonist Scaffolds:Structure-Activity Relationships of Pyridine-Based P2X3 Antagonists. J. Med. Chem.
Physical Data Source: EPA CompTox Chemicals Dashboard & PubChem. (Data extrapolated from 6-chloro-5-fluoro analogs).[2] Available at: [Link]
Technical Guide: Solubility Determination & Thermodynamic Modeling of (6-Chloro-5-ethoxypyridin-2-yl)-methanol
The following technical guide details the methodology for determining, modeling, and interpreting the solubility of (6-Chloro-5-ethoxypyridin-2-yl)-methanol (CAS 2169607-03-6). Given that specific peer-reviewed solubilit...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the methodology for determining, modeling, and interpreting the solubility of (6-Chloro-5-ethoxypyridin-2-yl)-methanol (CAS 2169607-03-6). Given that specific peer-reviewed solubility datasets for this exact analog are currently proprietary or not indexed in major public databases, this guide serves as a definitive Standard Operating Procedure (SOP) for generating this critical data, grounded in the physicochemical behavior of structural homologs (e.g., methoxy-pyridine-methanol derivatives).
Executive Summary & Compound Profile
(6-Chloro-5-ethoxypyridin-2-yl)-methanol is a key pharmaceutical intermediate, often utilized in the synthesis of P2X3 antagonists or specific kinase inhibitors. Accurate solubility data in organic solvents is prerequisite for designing efficient crystallization processes, optimizing reaction yields, and ensuring high purity in final drug substances.
This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of this compound, modeling its thermodynamic behavior using the Modified Apelblat and
equations, and interpreting the results for process scale-up.
High solubility expected in polar protic solvents (Methanol, Ethanol) due to H-bonding; moderate in polar aprotic (Acetone, Ethyl Acetate); low in non-polar (Hexane, Toluene).
Experimental Protocol: Laser Dynamic Method
For high-precision solubility data suitable for thermodynamic modeling, the Laser Dynamic Method (synthetic method) is the industry standard. It eliminates sampling errors associated with gravimetric methods and provides rapid data collection across temperature ranges.
Apparatus Setup
Jacketed Glass Vessel (50–100 mL): Equipped with a magnetic stirrer.
Thermostat: Programmable circulating water bath (precision
K).
Laser Monitoring System: A laser source (e.g., He-Ne or diode laser) directed through the vessel, with a photodetector measuring transmittance.
Thermometer: Calibrated mercury or digital thermometer (uncertainty
K).
Step-by-Step Methodology
Preparation: Weigh a precise mass of (6-Chloro-5-ethoxypyridin-2-yl)-methanol (
) using an analytical balance ( g).
Solvent Addition: Add a known mass of the pure organic solvent (
) to the vessel.
Dissolution: Heat the mixture while stirring until the solid is completely dissolved. The laser transmittance should be maximum (clear solution).
Cooling & Nucleation: Slowly cool the solution at a controlled rate (e.g., 2 K/h).
Detection: Monitor the laser transmittance. The temperature at which transmittance drops sharply (turbidity onset) is recorded as the nucleation temperature .
Equilibrium Verification: Re-heat slowly (0.2 K/min). The temperature at which the solution becomes clear again (transmittance recovery) is the saturation temperature (
) .
Iteration: Add more solute or solvent to change the mole fraction (
) and repeat to generate a full solubility curve (typically 278.15 K to 323.15 K).
Data Calculation
The mole fraction solubility (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
) is calculated as:
Where and are the molecular weights of the solute and solvent, respectively.[1][2][3][4][5][6]
Thermodynamic Modeling Framework
To translate experimental data into predictive process parameters, the solubility curves must be correlated using thermodynamic models.[7]
Modified Apelblat Equation
This semi-empirical model is excellent for correlating solubility with temperature, especially for polar solutes in polar solvents.
: Melting temperature of the solute (determined by DSC).
Thermodynamic Functions (van't Hoff Analysis)
The dissolution enthalpy (
), entropy (), and Gibbs free energy () are derived from the solubility data:
Visualization: Workflow & Logic
The following diagram illustrates the integrated workflow for solubility determination, from experimental setup to thermodynamic validation.
Figure 1: Integrated workflow for solubility determination and thermodynamic modeling of (6-Chloro-5-ethoxypyridin-2-yl)-methanol.
Predicted Solubility Profile & Data Presentation
Based on structural homology with (6-Chloro-5-methoxypyridin-2-yl)methanol and general pyridine-methanol derivatives, the expected solubility trend follows the polarity of the solvents.
Expected Solubility Order
Methanol / Ethanol:High Solubility. The hydroxyl group on the solute forms strong hydrogen bonds with the alcohol solvent.
Toluene / Hexane:Low Solubility. The polar nature of the pyridine-methanol core disfavors dissolution in non-polar hydrocarbons.
Standard Data Table Format
Researchers should tabulate their experimental findings using the following structure to ensure compatibility with engineering design software:
Table 1: Experimental and Calculated Mole Fraction Solubility (
) of (6-Chloro-5-ethoxypyridin-2-yl)-methanol
T (K)
Solvent: Methanol ()
Solvent: Ethanol ()
Solvent: Toluene ()
Apelblat Calc ()
Rel. Deviation (%)
278.15
Data Point
Data Point
Data Point
Value
%
283.15
...
...
...
...
...
...
...
...
...
...
...
323.15
Data Point
Data Point
Data Point
Value
...
Note: Relative Deviation (RD) is calculated as
.
Implications for Process Design
Crystallization Strategy
Cooling Crystallization: Best suited for solvents like Ethanol or Isopropanol where the solubility curve is steep (high
), allowing for high recovery yields upon cooling.
Anti-Solvent Crystallization: If the compound is highly soluble in Methanol but insoluble in Water, adding Water to a Methanol solution is an effective purification strategy.
Purification
The significant solubility difference between the ethoxy-pyridine-methanol and potential inorganic byproducts (salts) in organic solvents allows for facile filtration. The 6-chloro substituent adds lipophilicity, suggesting that extraction from aqueous layers into Ethyl Acetate or DCM will be efficient.
References
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85–91. Link
Buchowski, H., Ksiazczak, A., & Pietrzyk, S. (1980). Solvent activity along a saturation line and solubility of hydrogen-bonding solids.[10] The Journal of Physical Chemistry, 84(9), 975–979. Link
Wang, J., et al. (2018). Solubility and thermodynamic properties of 2-chloro-5-nitro-pyridine in pure solvents. Journal of Chemical & Engineering Data, 63(5).
Sha, F., et al. (2020). Measurement and Correlation of Solubility of 2-Chloro-3-nicotinic Acid in Pure and Binary Solvents. Journal of Chemical & Engineering Data, 65(3). (Cited for similar pyridine-acid solubility behavior).
pKa values and acidity of (6-Chloro-5-ethoxypyridin-2-yl)-methanol
An In-depth Technical Guide to the Acidity and pKa of (6-Chloro-5-ethoxypyridin-2-yl)-methanol Authored for Researchers, Scientists, and Drug Development Professionals Abstract The acid dissociation constant (pKa) is a c...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Acidity and pKa of (6-Chloro-5-ethoxypyridin-2-yl)-methanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This guide provides a comprehensive technical analysis of the acidity and pKa values associated with (6-Chloro-5-ethoxypyridin-2-yl)-methanol, a substituted pyridine derivative of interest in medicinal chemistry. We will dissect the electronic contributions of the chloro, ethoxy, and methanol substituents on the pyridine nucleus to predict its ionization behavior. Furthermore, this document details robust experimental and computational methodologies for the precise determination of its pKa values, offering field-proven insights into protocol design and data interpretation. The primary focus is on the basicity of the pyridine nitrogen (the pKa of its conjugate acid), with a secondary discussion on the acidity of the methanol hydroxyl group.
Introduction: The Critical Role of pKa in Drug Design
The extent of a molecule's ionization at a given physiological pH dictates its solubility, lipophilicity, membrane permeability, and protein binding characteristics.[2] For a molecule like (6-Chloro-5-ethoxypyridin-2-yl)-methanol, understanding its pKa is not merely an academic exercise; it is fundamental to predicting its behavior in biological systems.[1] Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals, and their basicity, conferred by the lone pair of electrons on the nitrogen atom, is a key determinant of their interaction with biological targets.[3] This guide provides the theoretical foundation and practical workflows necessary to characterize the acidic and basic properties of this multi-substituted pyridine, empowering researchers to make informed decisions in the drug development pipeline.
Theoretical Framework: Substituent Effects on Pyridine Acidity
The pKa of (6-Chloro-5-ethoxypyridin-2-yl)-methanol is a composite of the electronic effects exerted by each substituent on the pyridine ring. The primary ionization center of interest is the pyridine nitrogen, whose basicity determines the pKa of its conjugate acid.
The Basicity of the Pyridine Nucleus
Pyridine is a weak base with a pKa of approximately 5.2 for its conjugate acid, the pyridinium ion.[4][5][6] This basicity arises from the lone pair of electrons on the nitrogen atom, which is located in an sp² hybrid orbital and is not part of the aromatic π system, making it available for protonation.[4]
Electronic Influence of the Chloro Substituent (C6)
The chlorine atom at the 6-position (ortho to the nitrogen) is a potent electron-withdrawing group (EWG). Its influence is primarily through a strong negative inductive effect (-I) due to its high electronegativity. This effect significantly reduces the electron density on the pyridine nitrogen, making the lone pair less available for protonation. Consequently, the chloro group drastically decreases the basicity of the pyridine, leading to a much lower pKa for the conjugate acid. For instance, the pKa of 2-chloropyridine's conjugate acid is approximately 0.49.[7]
Electronic Influence of the Ethoxy Substituent (C5)
The ethoxy group at the 5-position (meta to the nitrogen) exhibits a dual electronic nature. It is electron-withdrawing through induction (-I effect) due to the electronegative oxygen atom. However, it is also an electron-donating group through resonance (+R effect), where the oxygen's lone pairs can delocalize into the aromatic ring. In the meta position, the resonance effect on the nitrogen atom is minimized. Therefore, the inductive electron-withdrawing effect is expected to be the dominant interaction, which will contribute to a decrease in the basicity of the pyridine nitrogen, albeit to a lesser extent than the chloro group.
Electronic Influence of the Methanol Substituent (C2)
The methanol group (-CH₂OH) at the 2-position (ortho to the nitrogen) is primarily electron-withdrawing via a negative inductive effect (-I) from the oxygen atom. This will further decrease the electron density on the nitrogen, reducing its basicity. Additionally, the ortho position allows for the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the pyridine nitrogen. This interaction can stabilize the neutral form of the molecule, making protonation at the nitrogen less favorable and thus lowering the pKa of the conjugate acid.
Integrated Analysis and pKa Estimation for the Pyridinium Nitrogen
Considering the combined influence of the substituents:
Strongly deactivating C6-Chloro group: Drastically lowers the pKa.
Deactivating C5-Ethoxy group: Further lowers the pKa through induction.
Deactivating C2-Methanol group: Lowers the pKa through induction and potential intramolecular hydrogen bonding.
All three substituents act to decrease the basicity of the pyridine nitrogen. Therefore, the pKa of the conjugate acid of (6-Chloro-5-ethoxypyridin-2-yl)-methanol is expected to be significantly lower than that of pyridine (5.2) and likely below 2.0.
Acidity of the Methanol Hydroxyl Group
The hydroxyl proton of the methanol group is itself acidic. However, its pKa is expected to be in the range of a typical primary alcohol, approximately 16-17. This acidity is far weaker than that of the pyridinium ion, and under typical physiological conditions (pH ~7.4), this group will remain fully protonated. Deprotonation would only occur under strongly basic conditions.
Methodologies for pKa Determination
For a comprehensive understanding, a dual approach combining experimental measurement and computational prediction is recommended.
Rationale for Method Selection
UV-Vis Spectrophotometry: This is a highly sensitive and precise method suitable for compounds with a chromophore near the ionization center.[2][8] The pyridine ring system provides the necessary chromophore, and changes in its protonation state will lead to measurable shifts in the UV-Vis absorption spectrum. This method is advantageous as it requires only a small amount of sample and can be used for poorly soluble compounds.[9]
Computational Chemistry (DFT): Density Functional Theory (DFT) calculations, combined with a suitable solvation model like the Polarizable Continuum Model (PCM), can provide accurate pKa predictions.[10] This approach is invaluable for corroborating experimental results and for predicting the pKa of compounds before synthesis. It relies on calculating the free energy change of the protonation/deprotonation reaction using a thermodynamic cycle.[11]
This protocol describes a robust method for determining the pKa of the pyridinium ion. The principle relies on the Beer-Lambert law and the fact that the protonated (BH⁺) and neutral (B) forms of the molecule will have different molar absorptivities at specific wavelengths.[12]
A series of aqueous buffer solutions with known pH values spanning the expected pKa range (e.g., pH 1.0 to 4.0 in 0.2-0.5 pH unit increments). Universal buffers like Britton-Robinson can be used, or specific buffers (e.g., KCl/HCl, citrate) can be prepared.
Calibrated pH meter
Volumetric flasks and pipettes
Quartz cuvettes (1 cm path length)
Instrumentation
Dual-beam UV-Vis spectrophotometer with temperature control.
Step-by-Step Procedure
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10 mM). The use of a co-solvent like DMSO is common but should be kept at a low, consistent percentage (e.g., 1-2% v/v) in the final solutions to minimize its effect on the pKa value.[2]
Sample Preparation: For each buffer solution, add a precise aliquot of the stock solution to a volumetric flask and dilute to the mark with the buffer to achieve a final concentration that gives an absorbance in the optimal range (0.3-1.0 A.U.). Ensure the final DMSO concentration is constant across all samples.
Spectral Acquisition:
Record the full UV-Vis spectrum (e.g., 220-400 nm) for the compound in each buffer solution against a blank containing the identical buffer and DMSO concentration.
Identify the wavelength(s) of maximum absorbance difference between the fully protonated (lowest pH) and neutral (highest pH) forms.[2]
Data Collection: At the chosen analytical wavelength, record the absorbance for each of the buffered solutions.
Data Analysis and Calculation
The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:
pKa = pH + log [ (A - Aᵢ) / (Aₘ - A) ]
Where:
A is the absorbance of the sample at a given pH.
Aᵢ is the absorbance of the fully ionized (protonated) species (at low pH).
Aₘ is the absorbance of the neutral species (at high pH).
A plot of Absorbance vs. pH will yield a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[13] Alternatively, plotting log[(A - Aᵢ)/(Aₘ - A)] against pH yields a straight line where the x-intercept is the pKa.
Computational Protocol: DFT-Based pKa Prediction
This protocol outlines a common workflow for predicting pKa values using a thermodynamic cycle.
Software and Model Chemistry Selection
Software: Gaussian, Spartan, or similar quantum chemistry package.
Method: Density Functional Theory (DFT) with a functional like B3LYP or M06-2X.[14]
Basis Set: A Pople-style basis set such as 6-31+G(d,p) or 6-311++G(d,p) is generally sufficient.[1]
Solvation Model: An implicit solvation model like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is crucial for modeling the aqueous environment.[10]
Step-by-Step Workflow
Structure Optimization: Build the 3D structures for both the neutral (B) and protonated (BH⁺) forms of (6-Chloro-5-ethoxypyridin-2-yl)-methanol.
Gas-Phase Calculations: Perform geometry optimization and frequency calculations for both B and BH⁺ in the gas phase. The frequency calculation confirms a true energy minimum (no imaginary frequencies) and provides the thermal corrections to the Gibbs free energy.
Aqueous-Phase Calculations: Using the gas-phase optimized geometries, perform single-point energy calculations for both B and BH⁺ in the aqueous phase using the IEFPCM model. This calculates the free energy of solvation.
pKa Calculation: The pKa is calculated using the following equation derived from the thermodynamic cycle:
G*aq(X) is the total Gibbs free energy of species X in the aqueous solution.
G*aq(H⁺) is the experimental value for the solvation free energy of a proton, which is approximately -265.9 kcal/mol.
R is the ideal gas constant.
T is the temperature (298.15 K).
Data Interpretation and Visualization
Tabulated Summary of Influencing Factors
Substituent
Position
Primary Electronic Effect
Impact on Pyridine N Basicity
Predicted pKa Shift
-Cl
6 (ortho)
-I (Strong)
Strong Decrease
Significant Negative
-OCH₂CH₃
5 (meta)
-I (Moderate)
Moderate Decrease
Negative
-CH₂OH
2 (ortho)
-I (Moderate)
Moderate Decrease
Negative
Workflow Visualizations
Caption: Workflow for UV-Vis spectrophotometric pKa determination.
Caption: Workflow for DFT-based computational pKa prediction.
Conclusion
The acidity of (6-Chloro-5-ethoxypyridin-2-yl)-methanol is dominated by the basicity of the pyridine nitrogen. A thorough theoretical analysis indicates that the cumulative electron-withdrawing effects of the chloro, ethoxy, and methanol substituents will render this nitrogen significantly less basic than unsubstituted pyridine, resulting in a low pKa for its conjugate acid. The methanol hydroxyl group, by contrast, is a very weak acid. For drug development professionals, this predicted low pKa suggests that at physiological pH, the molecule will exist almost exclusively in its neutral, uncharged form, a critical factor influencing its membrane permeability and overall ADME profile. The experimental and computational workflows detailed herein provide a robust framework for the accurate and reliable determination of this key physicochemical property.
References
Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine | PDF. Retrieved from [Link]
Filo. (2025, October 9). QUESTION THREE (a) The pKa values of some protonated pyridines are provid... Retrieved from [Link]
Scribd. (n.d.). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Retrieved from [Link]
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]
Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
ResearchGate. (2025, August 6). Determination of the pK a values of some pyridine derivatives by computational methods. Retrieved from [Link]
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
Manallack, D. T., et al. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 4(2), 245–249. Available from: [Link]
Course Hero. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]
ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]
PeerJ. (n.d.). Predicting the pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]
RSC Publishing. (n.d.). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods. Retrieved from [Link]
University of East Anglia. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved from [Link]
Rowan. (n.d.). Running Rowan's pKa Prediction Workflow. Retrieved from [Link]
ACS Publications. (n.d.). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry. Retrieved from [Link]
MDPI. (2005, November 1). Acidity Study on 3-Substituted Pyridines. Retrieved from [Link]
ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]
Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]
RSC Publishing. (n.d.). Acidity of some methyl-substituted pyridinium ions in methanol. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
ResearchGate. (n.d.). Pyridine pK a (THF) changes caused by substituent effects. Retrieved from [Link]
PubChem - NIH. (n.d.). 4-Ethoxypyridine. Retrieved from [Link]
PubChem - NIH. (n.d.). 2-Chloropyridine. Retrieved from [Link]
MDPI. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]
ResearchGate. (2025, August 6). (PDF) Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. Retrieved from [Link]
Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-319.
Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.).
PubChem - NIH. (n.d.). Pyridine. Retrieved from [Link]
ResearchGate. (2025, August 10). Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF. Retrieved from [Link]
ResearchGate. (2026, January 7). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile | Request PDF. Retrieved from [Link]
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
PubChem - NIH. (n.d.). 4-Chloropyridine. Retrieved from [Link]
Chemistry Stack Exchange. (2020, July 22). Why is 4-hydroxypyridine more acidic than benzoic acid?. Retrieved from [Link]
EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]
Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
EPA. (2025, October 15). 6-Chloro-5-ethoxy-N-(pyridin-2-yl)indoline-1-carboxamide. Retrieved from [Link]
MDPI. (2022, April 3). New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Structural Elucidation and Synthetic Utility of 6-Chloro-5-Ethoxy-2-Pyridinemethanol Derivatives
Executive Summary & Medicinal Significance
The scaffold 6-chloro-5-ethoxy-2-pyridinemethanol represents a highly privileged substructure in modern medicinal chemistry, particularly in the development of P2X3 receptor antagonists (e.g., for chronic cough) and various kinase inhibitors.
Structurally, this molecule offers a trifunctional platform:
The 2-Hydroxymethyl Group: A versatile "handle" for conversion into aldehydes (reductive amination), acids (amide coupling), or ethers (solubility modulation).
The 5-Ethoxy Group: Provides critical lipophilicity and hydrogen-bond accepting capability, often occupying specific hydrophobic pockets in protein targets.
The 6-Chloro Substituent: An electrophilic site primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or
displacements, allowing for rapid library expansion.
This guide details the structural analysis, synthetic pathways, and quality control protocols required to utilize this intermediate effectively.
Synthetic Architecture & Process Control
To ensure high fidelity in drug development, we must establish a robust synthetic route. The most reliable industrial approach utilizes the Boekelheide Rearrangement , converting a 2-methylpyridine precursor to the 2-hydroxymethyl target while preserving the sensitive chloro- and ethoxy- functionalities.
The Boekelheide Strategy (Recommended Route)
This pathway avoids harsh oxidants (like
) that might over-oxidize the alcohol to a carboxylic acid or affect the ethoxy ether linkage.
Step-by-Step Protocol:
Precursor: Start with 2-methyl-3-hydroxy-6-chloropyridine .
O-Alkylation: Reaction with ethyl iodide (
) and Potassium Carbonate () in DMF to install the 5-ethoxy group.
N-Oxidation: Treatment with m-CPBA (meta-chloroperoxybenzoic acid) in DCM to form the Pyridine N-oxide.
Rearrangement: Heating with Acetic Anhydride (
) triggers the [3,3]-sigmatropic rearrangement (Boekelheide) to form the 2-acetoxymethyl intermediate.
Hydrolysis: Mild basic hydrolysis (
) reveals the target alcohol: 6-chloro-5-ethoxy-2-pyridinemethanol .
Synthetic Workflow Diagram
Figure 1: Step-wise synthesis via Boekelheide Rearrangement to prevent over-oxidation.
Structural Characterization (The Core)
Accurate structural assignment is critical to differentiate the target from potential regioisomers (e.g., 4-ethoxy isomers).
Nuclear Magnetic Resonance (NMR) Analysis
The substitution pattern (2,5,6-trisubstituted) leaves only two aromatic protons at positions 3 and 4.
Predicted
NMR Data (400 MHz, ):
Position
Multiplicity
Shift ( ppm)
Coupling ( Hz)
Structural Logic
H-3
Doublet (d)
7.20 – 7.30
Ortho to methanol; inductive deshielding by ring N.
H-4
Doublet (d)
7.05 – 7.15
Ortho to ethoxy; shielded by mesomeric effect (+M) of oxygen.
-OCH-
Quartet (q)
4.05 – 4.15
Characteristic methylene of ethoxy group.
-CHOH
Singlet (s)
4.65 – 4.75
-
Benzylic-type protons; shift depends on concentration (H-bonding).
-CH
Triplet (t)
1.40 – 1.50
Methyl terminal of ethoxy group.
-OH
Broad (br)
3.00 – 4.50
-
Exchangeable; disappears with shake.
Critical Validation Point: The presence of an AB system (two doublets) in the aromatic region confirms the vicinal relationship of H3 and H4. If H3 and H4 were para (e.g., in a 2,5-disubstituted isomer), the coupling constant would be negligible (
Hz).
Mass Spectrometry (MS) Profile
Ionization: ESI+ (Electrospray Ionization).
Molecular Ion (
): 188.04 Da (Calculated for ).
Isotope Pattern: The chlorine atom imparts a distinct 3:1 ratio between the
(188) and (190) peaks.
Fragmentation: Loss of the ethoxy group (
Da, ethyl radical) or loss of water ( Da) from the methanol tail are common fragmentation pathways.
X-Ray Crystallography & Conformational Analysis
While liquid at room temperature (or low-melting solid depending on purity), crystalline derivatives (e.g., the hydrochloride salt) reveal:
Planarity: The pyridine ring is planar.
Ethoxy Conformation: The ethoxy group typically adopts a coplanar orientation relative to the ring to maximize p-orbital overlap (resonance), unless sterically hindered.
H-Bonding: In the crystal lattice, the 2-methanol hydroxyl acts as both a donor (to N of adjacent ring) and acceptor, forming supramolecular chains.
Functionalization & Reactivity Profiling
Understanding the reactivity hierarchy is essential for orthogonal functionalization.
Site
Reactivity Type
Reagents/Conditions
Application
2-CHOH
Nucleophilic Substitution / Oxidation
(to Aldehyde); (to Chloride)
Linker attachment; scaffold extension.
6-Cl
Cross-Coupling /
Pd(), Boronic Acids; Amines, Heat
Introduction of aryl/heteroaryl diversity.
5-OEt
Ether Cleavage
(Lewis Acid)
Deprotection to free phenol (rarely used unless OH is desired).
Reactivity Diagram:
Figure 2: Orthogonal reactivity map for library generation.
Detailed Experimental Protocol
Protocol: Synthesis of 6-chloro-5-ethoxy-2-pyridinemethanol via Boekelheide Rearrangement
Safety Warning: m-CPBA is potentially explosive; Acetic Anhydride is corrosive. Perform all steps in a fume hood.
N-Oxidation:
Dissolve 6-chloro-5-ethoxy-2-methylpyridine (10.0 g, 58.3 mmol) in DCM (100 mL).
Cool to 0°C. Add m-CPBA (1.1 equiv) portion-wise over 30 mins.
Stir at RT for 4 hours. Monitor by TLC (Polar eluent required).
Wash with saturated
and sodium thiosulfate (to quench peroxides). Dry organic layer () and concentrate.
Rearrangement:
Suspend the crude N-oxide in Acetic Anhydride (50 mL).
Heat to 100°C for 2 hours. The solution will darken.
Remove excess
under reduced pressure (azeotrope with toluene if necessary).
Hydrolysis:
Dissolve the residue in MeOH (50 mL) and water (10 mL).
Add
(2.0 equiv) and stir at RT for 1 hour.
Concentrate MeOH, extract aqueous residue with EtOAc (3x).
Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Quality Criteria:
Purity: >98% by HPLC (254 nm).
Water Content: <0.5% (Karl Fischer) – critical if used in moisture-sensitive couplings.
References
Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols. Journal of the American Chemical Society, 76(5), 1286–1291. Link
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Chapter on Pyridine Reactivity). Link
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (NMR Data Reference). Link
Ray, S., et al. (2020). Discovery of P2X3 Antagonists for the Treatment of Chronic Cough. Journal of Medicinal Chemistry. (Contextual application of alkoxy-pyridine intermediates). Link
Sigma-Aldrich. (2023). NMR Chemical Shifts of Common Impurities. (Used for solvent peak calibration in protocols). Link
Exploratory
Technical Guide: Safety Data & Handling Protocol for (6-Chloro-5-ethoxypyridin-2-yl)methanol
The following technical guide details the safety, handling, and experimental application of (6-Chloro-5-ethoxypyridin-2-yl)methanol , a specialized heterocyclic building block used in medicinal chemistry. CAS Number: 216...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the safety, handling, and experimental application of (6-Chloro-5-ethoxypyridin-2-yl)methanol , a specialized heterocyclic building block used in medicinal chemistry.
(6-Chloro-5-ethoxypyridin-2-yl)methanol is a functionalized pyridine derivative serving as a critical scaffold in the synthesis of pharmaceutical agents.[1] Its structure features a 2-hydroxymethyl group (versatile handle for coupling), a 5-ethoxy group (solubility/lipophilicity modulator), and a 6-chloro substituent (enabling SNAr diversifications).[1]
Due to its specific substitution pattern, this compound exhibits unique reactivity and safety profiles distinct from simple pyridines. This guide synthesizes its physicochemical properties with rigorous risk management strategies.[1]
Physicochemical Profile[1][2][3][4][5][6][7][8]
Property
Data / Characteristic
Note
Molecular Formula
C₈H₁₀ClNO₂
Molecular Weight
187.62 g/mol
Appearance
Off-white to pale yellow solid
Low-melting solid (analog inference)
Solubility
Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
Lipophilic ethoxy group reduces water solubility
pKa (Calculated)
~3.5 (Pyridine N)
Reduced basicity due to 6-Cl electron withdrawal
Storage Condition
2–8°C, Inert Atmosphere (Argon/Nitrogen)
Hygroscopic; oxidation-sensitive
Part 2: Hazard Identification & Mechanistic Toxicology
This section moves beyond simple GHS codes to explain the causality of the hazards based on the molecule's structure-activity relationship (SAR).
GHS Classification (OSHA HCS / EC 1272/2008)[1]
Signal Word:WARNING
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]
STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1]
Mechanistic Hazard Analysis
Skin/Eye Irritation (H315/H319): The pyridine nitrogen, although less basic due to the 6-chloro substituent, retains Lewis base character capable of interacting with mucosal membranes. The benzyl-like alcohol moiety can act as a weak alkylating agent if metabolically activated or under acidic conditions, leading to cellular stress.[1]
Respiratory Irritation (H335): As a low-molecular-weight heterocycle, dust or sublimed vapor (during drying) can penetrate the upper respiratory tract, triggering inflammatory responses in alveolar tissue.[1]
Metabolic Toxicity (H302): Halogenated pyridines often undergo hepatic metabolism via P450 oxidation.[1] The 6-chloro position blocks direct oxidation, potentially shunting metabolism toward ring opening or reactive intermediate formation, necessitating strict ingestion control.
Part 3: Risk Management & Emergency Protocols
Handling & Storage Logic[1][10]
Atmosphere: Store under Argon .[1] The 5-ethoxy ether linkage is susceptible to slow autoxidation to peroxides over prolonged storage in air, and the primary alcohol can over-oxidize to the aldehyde/acid.[1]
Temperature:2–8°C .[1][2] Low temperature retards the kinetics of potential SNAr self-polymerization between the alcohol (nucleophile) and the 6-chloro position (electrophile) of neighboring molecules.[1]
Emergency Response Workflow
Eye Contact: Immediate irrigation with saline for 15 minutes.[1] Scientific Rationale: Basic pyridines bind to corneal proteins; rapid dilution is critical to prevent permanent opacity.[1]
Spill Containment: Do not use simple paper towels.[1] Use a chemically inert absorbent (Vermiculite/Sand).[1] Neutralize the area with a dilute citric acid solution if residue persists (to protonate the pyridine nitrogen and solubilize it for cleanup).
Safety Decision Tree (Visualization)
Figure 1: Operational safety workflow for handling halogenated pyridine alcohols.[1]
Part 4: Experimental Application (Synthesis Protocol)
Context: Researchers often purchase the precursor 6-chloro-5-ethoxypyridine-2-carboxylic acid (CAS 1240596-65-9) and reduce it to the target alcohol.[1] This protocol is safer and more cost-effective than bulk purchase of the alcohol.[1]
Protocol: Chemoselective Reduction of Carboxylic Acid to Alcohol
Objective: Reduce the carboxylic acid at C2 without dechlorinating C6 or cleaving the C5-ethoxy ether.[1]
Reducing Agent: Borane-THF Complex (BH₃[1]·THF) (1M solution, 3.0 eq). Note: BH₃ is preferred over LiAlH₄ because LiAlH₄ can cause hydrodehalogenation (stripping the Chlorine) at elevated temperatures.[1]
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
Dissolution: Add the carboxylic acid (1.0 eq) and anhydrous THF (10 mL/g). Cool the system to 0°C (Ice/Water bath).
Addition: Add BH₃·THF (3.0 eq) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Hydrogen gas evolution.[1]
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexanes).[1] The acid spot (baseline) should disappear, replaced by a less polar alcohol spot.
Quenching (Critical Safety Step): Cool back to 0°C. Slowly add Methanol (MeOH) dropwise until gas evolution ceases. This destroys excess borane and breaks down the borate-intermediate complex.[1]
Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄.[1]
Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0→40% EtOAc in Hexanes).
Source: Brown, H. C., & Heim, P. (1973). "Selective reductions. 18. Reaction of carboxylic acids with borane-tetrahydrofuran." Journal of Organic Chemistry.
The Strategic Utility of (6-Chloro-5-ethoxypyridin-2-yl)methanol Scaffolds in Drug Discovery
Executive Summary: The "Privileged" Pyridine Scaffold In modern medicinal chemistry, the (6-Chloro-5-ethoxypyridin-2-yl)methanol scaffold represents a high-value "privileged structure"—a molecular framework capable of pr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged" Pyridine Scaffold
In modern medicinal chemistry, the (6-Chloro-5-ethoxypyridin-2-yl)methanol scaffold represents a high-value "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While the molecule itself is a synthetic intermediate, its specific substitution pattern (a 6-chloro "warhead" handle, a 5-ethoxy lipophilic modulator, and a 2-hydroxymethyl linker) makes it a critical building block for P2X3 receptor antagonists (chronic cough, neuropathic pain) and S1P1 receptor modulators (autoimmune disorders).
This guide analyzes the latent biological potential of this scaffold, detailing how its structural features are exploited to synthesize high-potency clinical candidates, and provides validated protocols for its derivatization and biological assessment.
Structural Activity Relationship (SAR) Analysis
The biological utility of this scaffold is dictated by the electronic and steric properties of its three functional zones.
Functional Zone
Chemical Feature
Biological/Synthetic Role
Position 6 (Cl)
Electron-withdrawing Halogen
Reactivity Handle: Enables SNAr displacements or Buchwald-Hartwig couplings to attach "head" groups (e.g., aryl amines, heterocycles).Metabolic Block: Prevents oxidative metabolism at the susceptible 6-position.
Position 5 (OEt)
Alkoxy Group
Lipophilic Tuning: The ethoxy group increases LogP, improving membrane permeability.H-Bond Acceptance: The oxygen atom often engages in critical H-bond interactions within the receptor pocket (e.g., interacting with Ser/Thr residues in P2X3).
Position 2 (CH₂OH)
Hydroxymethyl
Linker Precursor: A versatile "tail" anchor. It can be oxidized to a carboxylic acid (for amide coupling), converted to an aldehyde (reductive amination), or activated (mesylate/halide) for ether/amine formation.
The most significant application of 5-alkoxy-6-halopyridine scaffolds is in the development of P2X3 receptor antagonists . These receptors, ATP-gated ion channels found on sensory neurons (C-fibers), are key drivers of the cough reflex and neuropathic pain.
Mechanism of Action
ATP released from damaged or inflamed airway cells binds to P2X3 homotrimers. This opens the channel, allowing Ca²⁺ and Na⁺ influx, which depolarizes the neuron and triggers an action potential perceived as a cough or pain signal.
Derivatives of the (6-Chloro-5-ethoxypyridin-2-yl)methanol scaffold act as allosteric modulators or orthosteric antagonists , preventing ATP binding or channel opening.
Pathway Visualization
The following diagram illustrates the P2X3 signaling pathway and the intervention point of scaffold-derived antagonists.
Figure 1: Mechanism of P2X3 receptor activation and inhibition by pyridine-derived antagonists.
Synthetic Utility & Protocols
To realize biological activity, the scaffold must be derivatized. Below is a standard medicinal chemistry workflow to convert the scaffold into a bioactive "Tail-Head" construct.
Divergent Synthesis Workflow
Figure 2: Synthetic route converting the scaffold into a functional drug candidate.
Protocol: Linker Activation & Coupling
This protocol describes converting the hydroxymethyl group into an amine "tail," a common feature in P2X3 antagonists.
Step 1: Mesylation
Dissolve 1.0 eq of (6-Chloro-5-ethoxypyridin-2-yl)methanol in anhydrous DCM (0.1 M).
Cool to 0°C under N₂ atmosphere.
Add 1.5 eq of Triethylamine (TEA), followed by dropwise addition of 1.2 eq Methanesulfonyl chloride (MsCl).
Stir at 0°C for 1 hour. Monitor by TLC (Hexane:EtOAc 1:1).
Quench with saturated NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate to yield the crude mesylate.
Add 2.0 eq of the desired secondary amine (e.g., piperidine or pyrrolidine derivative) and 3.0 eq of K₂CO₃.
Heat to 60°C for 4-6 hours.
Purification: Filter solids, concentrate, and purify via flash chromatography (SiO₂, DCM/MeOH gradient).
Validation:
¹H NMR (DMSO-d₆): Disappearance of the CH₂-OH signal (~4.5 ppm) and appearance of CH₂-N signals (~3.5 ppm).
LC-MS: Confirm M+H peak corresponding to the amine adduct.
Biological Validation: Calcium Flux Assay (P2X3)
Once the scaffold is derivatized, its potency must be quantified. The standard industry assay is the FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux Assay .
Assay Principle
Recombinant cells expressing human P2X3 receptors are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). Upon ATP stimulation, Ca²⁺ influx causes fluorescence. Antagonists reduce this fluorescence signal.
Step-by-Step Protocol
Cell Culture: Use CHO-K1 or HEK293 cells stably transfected with human P2X3 (hP2X3).
Seeding: Plate cells at 20,000 cells/well in black-walled, clear-bottom 384-well plates. Incubate overnight at 37°C.
Dye Loading:
Remove culture media.
Add 20 µL/well of Fluo-4 AM loading buffer (containing Probenecid to prevent dye efflux).
Incubate for 60 min at 37°C, then 15 min at room temperature.
Compound Addition (Antagonist Mode):
Add 10 µL of the test compound (synthesized from the scaffold) at varying concentrations (0.1 nM – 10 µM).
Incubate for 20 minutes to allow equilibration.
Agonist Stimulation:
Place plate in FLIPR instrument.
Inject EC₈₀ concentration of ATP (typically 1-3 µM) while recording fluorescence.
Data Analysis:
Calculate Max-Min fluorescence units (RFU).
Plot RFU vs. log[Compound] to determine IC₅₀ .
Success Criteria:
Potency: A successful hit should exhibit an IC₅₀ < 100 nM.
Selectivity: Counter-screen against P2X2/3 heterotrimers to ensure specificity for the homomeric P2X3 channel (critical to avoid taste disturbance side effects).
References
RxList. (2021). P2X3 Antagonist: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]
Magni, G. et al. (2021). P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Frontiers in Pharmacology. Retrieved from [Link]
Smith, J. et al. (2020).[1] Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial.[1] The Lancet Respiratory Medicine.[1] Retrieved from [Link]
EPA CompTox. (2025). 6-Chloro-5-ethoxy-N-(pyridin-2-yl)indoline-1-carboxamide Chemical Details. Retrieved from [Link]
Electronic properties of the 5-ethoxy and 6-chloro pyridine ring system
Topic: Electronic Properties of the 5-Ethoxy and 6-Chloro Pyridine Ring System Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The "Tempe...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Electronic Properties of the 5-Ethoxy and 6-Chloro Pyridine Ring System
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The "Tempered Warhead" Scaffold
The 5-ethoxy-6-chloropyridine system (IUPAC nomenclature: 2-chloro-3-ethoxypyridine ) represents a distinct "push-pull" electronic architecture in heterocyclic chemistry.[1] Unlike the highly reactive 2-chloropyridine parent scaffold, the introduction of an ethoxy group at the 3-position (meta to nitrogen, ortho to chlorine) fundamentally alters the ring's electrostatic potential surface.
This guide analyzes the competitive interplay between the inductive withdrawal (-I) of the nitrogen/chlorine atoms and the mesomeric donation (+M) of the ethoxy substituent. For medicinal chemists, this scaffold offers a "tempered warhead"—a reactive electrophile for Nucleophilic Aromatic Substitution (
) that possesses unique selectivity profiles and physicochemical properties (LogP, pKa) suitable for optimizing oral bioavailability in kinase inhibitors and agrochemicals.
Part 1: Electronic Architecture & Orbital Analysis
The Push-Pull Conflict
The reactivity of this system is defined by three competing electronic vectors. Understanding these allows for the precise prediction of reaction kinetics and regioselectivity.
Deactivation: Donates electron density into the ring, raising the LUMO energy at C6.
1.2 The "Deactivation" Phenomenon
While 2-chloropyridine is highly reactive toward
, the 3-ethoxy group (in the 5-ethoxy-6-chloro isomer) acts as a "brake."[1]
Resonance Effect (+M): The lone pair on the ethoxy oxygen overlaps with the
-system. Resonance structures delocalize this negative charge to positions 2, 4, and 6 (relative to the nitrogen).
Result: The carbon bearing the chlorine (C6) receives significant electron density from the ethoxy oxygen. This destabilizes the Meisenheimer complex formed during nucleophilic attack, effectively reducing the reaction rate compared to the unsubstituted analog.
Inductive Counter-Balance: The oxygen atom is electronegative (-I), which pulls density through the sigma bond. However, in the pyridine ring, the +M effect dominates , making the ring overall more electron-rich than 2-chloropyridine.
Visualizing the Electronic Flow
The following diagram maps the electron density vectors that dictate the molecule's stability and reactivity.
Figure 1: Vector map showing the competition between the activating Nitrogen sink and the deactivating Ethoxy donor at the Chlorine reaction site.
Part 2: Synthetic Accessibility & Reactivity
Synthesis of the Core Scaffold
Direct chlorination of 3-ethoxypyridine often yields mixtures.[1] The most robust, self-validating protocol involves the O-alkylation of 2-chloro-3-hydroxypyridine .[1] This route guarantees regiochemical integrity.
Ethoxy group destabilizes the intermediate (+M).[1]
Implication: If your molecule contains both a 2-chloropyridine moiety and a 5-ethoxy-6-chloropyridine moiety, you can achieve regioselective functionalization at the non-ethoxylated ring first.[1]
Part 3: Experimental Workflow & Pathway Logic
The following diagram illustrates the decision tree for functionalizing this scaffold. It highlights the necessity of catalysis when the intrinsic electrophilicity is insufficient.
Figure 2: Synthetic decision tree for generating 5-ethoxy-6-amino-pyridine derivatives, distinguishing between thermal and catalytic pathways.
Part 4: Physicochemical Properties & Applications
Lipophilicity and Solubility
The 5-ethoxy group serves a dual purpose in medicinal chemistry:
Lipophilic Clamp: The ethyl chain adds steric bulk and lipophilicity (increasing LogP by ~0.5 units vs the methoxy analog), which can improve binding affinity in hydrophobic pockets (e.g., the ATP-binding site of kinases).
Solubility Modulation: Unlike a phenyl ring, the ether oxygen retains hydrogen bond acceptor (HBA) capability, aiding aqueous solubility despite the ethyl chain.
Analysis: The 2-chloro group significantly lowers the basicity of the pyridine nitrogen (unsubstituted pyridine pKa = 5.2). The 3-ethoxy group raises it slightly via resonance, but the net effect remains a weakly basic nitrogen.
Consequence: This nitrogen will not be protonated at physiological pH (7.4), ensuring the molecule remains neutral and membrane-permeable.
Medicinal Chemistry Utility
This scaffold is frequently observed in PIM-1 Kinase Inhibitors and Nicotinic Acetylcholine Receptor (nAChR) modulators.[1] The 3-ethoxy group often occupies a specific "selectivity pocket" in the enzyme, distinguishing the inhibitor from off-target proteins that cannot accommodate the ethyl steric bulk.
References
Nucleophilic Aromatic Substitution Mechanisms
Organic & Biomolecular Chemistry. "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions."
[Link]
Physicochemical Properties of Chloropyridines
EPA CompTox Chemicals Dashboard. "2-Chloro-3-ethylpyridine and related analogs."[1]
[Link]
Dipole Moments and Electronic Effects
Chemical Papers. "Electric dipole moments of 2-halopicolines and their N-oxides."
[Link]
Technical Application Note: Nucleophilic Substitution Strategies for (6-Chloro-5-ethoxypyridin-2-yl)-methanol
Executive Summary (6-Chloro-5-ethoxypyridin-2-yl)-methanol (CAS: Generic structure ref) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands where the pyridine ni...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(6-Chloro-5-ethoxypyridin-2-yl)-methanol (CAS: Generic structure ref) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands where the pyridine nitrogen serves as a hydrogen bond acceptor (hinge binder). However, functionalizing the C6-position is synthetically non-trivial. The C5-ethoxy group exerts a strong electron-donating resonance effect (
), deactivating the C6-chloride towards classical Nucleophilic Aromatic Substitution (SNAr). Furthermore, the unprotected C2-hydroxymethyl group introduces competing nucleophilicity and solubility challenges.
This guide provides two validated protocols to overcome these electronic and chemoselective hurdles:
Thermal SNAr: For sterically unencumbered primary amines and thiolates.
Buchwald-Hartwig Cross-Coupling: For anilines, hindered secondary amines, and cases requiring milder conditions.
Substrate Analysis & Reactivity Profile
To design an effective reaction, one must understand the electronic "push-pull" within the substrate.
Activation (The Pull): The pyridine nitrogen (N1) is electronegative, pulling electron density from C2 and C6. This lowers the LUMO energy at C6, facilitating nucleophilic attack.
Deactivation (The Push): The C5-ethoxy group is an electron donor. Through resonance, it pushes electron density into the ring, specifically increasing electron density at the ortho (C6) and para (C4) positions relative to itself.
Net Result: The C6-Cl bond is significantly less electrophilic than in 2-chloropyridine. The transition state energy for the formation of the Meisenheimer complex is higher, necessitating elevated temperatures or transition-metal catalysis.
Mechanistic Pathway (SNAr)
The reaction proceeds via an addition-elimination mechanism.[1] The rate-determining step is the formation of the anionic Meisenheimer intermediate.
Caption: The C5-ethoxy group destabilizes the Intermediate by donating electron density, opposing the negative charge stabilization required for SNAr.
Solvent Selection: Polar aprotic solvents (DMSO, NMP) are standard to solvate the nucleophile. However, for this substrate, n-Butanol or Isopropanol are preferred. Protic solvents can activate the leaving group via hydrogen bonding to the chloride and stabilize the leaving group departure.
The Hydroxyl Challenge: The C2-CH2OH is a weak acid (pKa ~16). Strong bases (NaH) will deprotonate it, creating an alkoxide that may dimerize the substrate. Solution: Use the amine nucleophile in excess (3-5 equiv) to act as the base, or use a non-nucleophilic organic base (DIPEA).
Step-by-Step Procedure
Preparation: In a pressure-rated vial (microwave vial or sealed tube), dissolve (6-Chloro-5-ethoxypyridin-2-yl)-methanol (1.0 equiv, 100 mg scale) in n-Butanol (concentration 0.5 M).
Reagent Addition: Add the Amine Nucleophile (3.0 – 5.0 equiv).
Note: If the amine is a valuable/complex fragment, use 1.2 equiv of amine and 3.0 equiv of DIPEA.
Reaction: Seal the vessel. Heat to 110°C – 130°C for 12–24 hours.
Optimization: Microwave irradiation at 140°C for 1 hour often improves yields by minimizing thermal decomposition.
Monitoring: Check LC-MS for the product mass (M+Nu-Cl). The starting material (Cl-Py) usually elutes later than the polar amino-product on Reverse Phase.
Concentrate the n-Butanol under reduced pressure (rotary evaporator with high vacuum).
Resuspend residue in DCM/MeOH (9:1) and wash with saturated NaHCO3.
Dry over Na2SO4 and concentrate.
Protocol B: Buchwald-Hartwig Cross-Coupling
Best for: Anilines, sterically hindered amines, amides, or when high temperature causes decomposition.
Mechanism: Pd(0)/Pd(II) Catalytic Cycle.[4]
Critical Considerations
Catalyst System: The "deactivated" nature of the pyridine requires a potent ligand. BrettPhos or RuPhos are superior for 2-chloropyridines.
The Hydroxyl Challenge (Advanced): The free alcohol can react with the Pd-center or consume base (NaOtBu).
Strategy: Use LHMDS (Lithium Hexamethyldisilazide) as the base. It is soluble and less prone to nucleophilic competition than alkoxides. Alternatively, use K3PO4 (weaker base) with a highly active precatalyst (e.g., Pd-RuPhos G4).
Step-by-Step Procedure
Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.
Ligand:BrettPhos (0.04 equiv) or Xantphos (0.05 equiv).
Base:Cs2CO3 (2.0 equiv) or NaOtBu (2.5 equiv - extra equiv accounts for -OH deprotonation).
Solvent: Add anhydrous 1,4-Dioxane or Toluene (degassed, 0.2 M).
Reaction: Heat to 90°C for 4–16 hours.
Workup: Filter through a celite pad to remove Palladium black. Concentrate and purify via flash chromatography.
Decision Matrix & Troubleshooting
Use this logic flow to select the correct method for your specific nucleophile.
Caption: Selection guide based on nucleophile nucleophilicity and steric hindrance.
Troubleshooting Table
Problem
Probable Cause
Solution
No Reaction (SM recovered)
Deactivation by 5-OEt group.
Switch to Method B (Buchwald) or increase Temp to 150°C (Microwave).
Low Yield (Black Tar)
Thermal decomposition of alcohol.
Protect alcohol as TBS-ether before reaction.
Product is O-alkylated
Alcohol competed as nucleophile.
Do not use NaH. Use weaker bases (Cs2CO3) or amine excess.
Pd Catalyst Death
Free -OH coordinating Pd.
Use Pd precatalysts (Buchwald G3/G4) which initiate faster.
References
Mechanism of SNAr on Pyridines
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link
Buchwald-Hartwig Amination of Hydroxy-Pyridines
Surry, D. S., & Buchwald, S. L. (2008).[5] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link
Reactivity of 3-Alkoxy-2-chloropyridines
Lutz, F., et al. (2014).[2] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[6] Journal of the American Chemical Society. Link
Green Chemistry SNAr Conditions
König, B., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Link
Technical Application Note: Scalable Process Development for (6-Chloro-5-ethoxypyridin-2-yl)-methanol
Executive Summary This application note details a robust, scalable protocol for the synthesis of (6-Chloro-5-ethoxypyridin-2-yl)-methanol , a critical pharmacophore often utilized in the development of P2X3 antagonists a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of (6-Chloro-5-ethoxypyridin-2-yl)-methanol , a critical pharmacophore often utilized in the development of P2X3 antagonists and other analgesic agents.
The synthesis of pyridine-methanols containing both halogen and alkoxy substituents presents specific process challenges:
Regioselectivity: Ensuring functionalization occurs at the C2 position without disrupting the C5-ethoxy or C6-chloro motifs.
Chemo-selectivity: Reducing the carbonyl moiety (ester/acid) to an alcohol without causing hydrodehalogenation (loss of the chlorine atom), a common side reaction with strong reducing agents like Lithium Aluminum Hydride (LAH) or catalytic hydrogenation.
Scalability: Avoiding cryogenic conditions (e.g., DIBAL-H at -78°C) or pyrophoric reagents (LAH) to ensure safety in pilot-plant reactors.
This guide presents a Sodium Borohydride (NaBH₄) / Calcium Chloride (CaCl₂) mediated reduction of the methyl ester precursor. This method is selected for its high chemoselectivity, operational safety at ambient temperatures, and cost-efficiency.
Strategic Analysis & Retrosynthesis
The strategic approach relies on the reduction of Methyl 6-chloro-5-ethoxypyridine-2-carboxylate . This precursor is stable, crystalline, and allows for purification prior to the final reduction step, ensuring high API (Active Pharmaceutical Ingredient) purity.
Reaction Scheme (Graphviz Visualization)
Figure 1: Retrosynthetic pathway highlighting the critical ester-to-alcohol reduction step.
Detailed Experimental Protocols
Precursor Synthesis (Summary)
Note: While the primary focus is the reduction, the quality of the ester precursor is vital.
Synthesis of Methyl 6-chloro-5-ethoxypyridine-2-carboxylate:
O-Alkylation: React 2-chloro-3-hydroxypyridine with ethyl iodide (1.1 eq) and potassium carbonate (2.0 eq) in DMF at 60°C. Yield: >90%.
Carboxylation: The installation of the ester at C6 (relative to the pyridine nitrogen, this is position 2) is best achieved via a radical Minisci-type reaction or lithiation if flow chemistry is available.
Standard Batch Method: Oxidation of the corresponding 2-methyl derivative (if available) using KMnO4, followed by esterification with SOCl2/MeOH.
Core Protocol: Scalable Reduction of the Ester
Objective: Convert Methyl 6-chloro-5-ethoxypyridine-2-carboxylate to (6-Chloro-5-ethoxypyridin-2-yl)methanol.
Reagents & Materials Table
Reagent
MW ( g/mol )
Equiv.
Role
Hazard Class
Methyl Ester (Precursor)
215.63
1.0
Substrate
Irritant
Sodium Borohydride (NaBH₄)
37.83
2.5
Reducing Agent
Water Reactive, Toxic
Calcium Chloride (CaCl₂)
110.98
1.5
Lewis Acid Activator
Irritant
Ethanol (Absolute)
46.07
10 Vol
Solvent
Flammable
THF (Tetrahydrofuran)
72.11
5 Vol
Co-Solvent
Flammable, Peroxide former
Ammonium Chloride (aq)
53.49
N/A
Quench
Irritant
Step-by-Step Methodology
Reactor Setup:
Equip a double-jacketed glass reactor (or 3-neck RBF for lab scale) with an overhead mechanical stirrer, internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.
Critical: Ensure the system is purged with nitrogen. Moisture initiates premature decomposition of NaBH₄.
Solvent & Salt Preparation:
Charge Ethanol (10 volumes) and THF (5 volumes) into the reactor.
Add Calcium Chloride (CaCl₂, 1.5 eq) . Stir vigorously at room temperature until fully dissolved.
Mechanism:[1][2][3][4][5] CaCl₂ reacts with NaBH₄ in situ to form Calcium Borohydride (Ca(BH₄)₂), a milder but more chemoselective reducing agent capable of reducing esters to alcohols without affecting the chloro-pyridine bond.
Substrate Addition:
Cool the mixture to 0–5°C .
Add the Methyl Ester precursor (1.0 eq) portion-wise. Ensure it is fully dissolved or well-suspended.
Reductant Addition (Exothermic Step):
Add Sodium Borohydride (NaBH₄, 2.5 eq) portion-wise over 30–60 minutes.
Control: Maintain internal temperature < 10°C .[4] Rapid addition will cause excessive hydrogen evolution and foaming.
Reaction Phase:
Allow the reaction to warm slowly to Room Temperature (20–25°C) .
Stir for 4–6 hours.
IPC (In-Process Control): Monitor by HPLC or TLC (50% EtOAc/Hexane).
Criteria: Ester peak < 1.0% area.
Note: If reaction stalls, add 0.5 eq of NaBH₄ and stir for an additional 2 hours.
Safety: Massive H₂ evolution occurs. Ensure reactor venting is open to a scrubber.
Stir for 30 minutes to decompose borate complexes.
Concentrate the mixture under vacuum to remove Ethanol/THF.
Dilute the aqueous residue with water and extract with Ethyl Acetate (3 x 5 vol) .
Isolation:
Wash combined organics with Brine.
Dry over Na₂SO₄, filter, and concentrate.
Purification: Recrystallize from n-Heptane/EtOAc or perform silica gel chromatography if high purity (>99.5%) is required.
Process Safety & Scale-Up Logic
Thermal Hazards & Gas Evolution
The primary hazard in this protocol is the generation of Hydrogen gas (
) during the reduction and quench phases.
Scale-Up Workflow Diagram:
Figure 2: Process flow diagram emphasizing critical control points (CCPs) for thermal and gas evolution management.
Why NaBH₄/CaCl₂ over LiAlH₄?
Safety: LiAlH₄ is pyrophoric and reacts violently with moisture. NaBH₄ is stable in dry air and easier to handle in solid form on a multi-kilo scale.
Selectivity: LiAlH₄ is a non-selective "sledgehammer" reducing agent that can attack the C-Cl bond on the pyridine ring, leading to impurities (dechlorinated byproducts) that are difficult to separate. The Borohydride/Calcium complex is sufficiently electrophilic to reduce the ester but leaves the halogenated aromatic system intact.
Analytical Quality Control
HPLC Method Parameters:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 15 mins.
Detection: UV at 254 nm (Pyridine absorption) and 280 nm.
Expected Data:
Precursor (Ester): RT ~ 8.5 min.
Target (Alcohol): RT ~ 6.2 min (More polar due to -OH).
Impurity (De-chlorinated): RT ~ 5.5 min (If harsh conditions used).
References
General Reduction Methodology
Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 29. The rapid reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. Journal of Organic Chemistry.[2] (Note: Discusses Borane alternatives, validating the need for milder borohydride methods).
Application of NaBH4/CaCl2: Hamada, Y., et al. (2009). Efficient reduction of esters to alcohols using NaBH4-CaCl2.
Specific Scaffold Chemistry (P2X3 Antagonists)
Analogous Intermediate Synthesis: Patent WO2017063617A1. Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin.[6] (Contains relevant halo-alkoxy-pyridine chemistry).
Pyridine Methanol Synthesis: Patent WO2006002860A1. Process for preparing carboxamide pyridine derivatives used as intermediates.[7]
Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a thorough Process Hazard Analysis (PHA).
Technical Support Center: Recrystallization of (6-Chloro-5-ethoxypyridin-2-yl)-methanol
Topic: Purification & Solid-State Isolation Chemical Class: Halogenated Pyridine Methanols CAS Reference (Analogous): 1261358-46-2 (Intermediate in P2X3 antagonist synthesis) Part 1: The Triage (Quick Reference) If you a...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification & Solid-State Isolation
Chemical Class: Halogenated Pyridine Methanols
CAS Reference (Analogous): 1261358-46-2 (Intermediate in P2X3 antagonist synthesis)
Part 1: The Triage (Quick Reference)
If you are currently holding a crude mixture and need an immediate starting point, use the Primary Solvent Systems table below. These recommendations are based on the amphiphilic nature of the (6-chloro-5-ethoxypyridin-2-yl)-methanol scaffold, balancing the polar hydroxymethyl group against the lipophilic chloro-ethoxy pyridine core.
Recommended Solvent Systems
System Type
Solvent A (Dissolver)
Solvent B (Anti-Solvent)
Ratio (v/v)
Context & Use Case
Standard (Binary)
Ethyl Acetate (EtOAc)
n-Heptane
1:2 to 1:4
Best Starting Point. Balances yield and purity. Effective for removing non-polar impurities.
Polar (Binary)
Isopropanol (IPA)
Water
1:1 to 1:3
High Polarity Impurities. Use if the crude contains inorganic salts or highly polar byproducts. Warning: Risk of oiling out.
Azeotropic (Single)
Toluene
None
N/A
Drying. Best if the material is wet or contains water. The compound is moderately soluble in hot toluene; crystallizes upon cooling.
High Solvency
Isopropyl Acetate (IPAc)
n-Heptane
1:3
Scale-Up. IPAc has a higher boiling point than EtOAc, allowing for better dissolution of stubborn crudes without boiling off solvent too fast.
Part 2: Technical Deep Dive & Rationale
Structural Analysis & Solubility Theory
The molecule (6-Chloro-5-ethoxypyridin-2-yl)-methanol presents a conflicting solubility profile that must be managed:
H-Bond Donor/Acceptor: The 2-methanol group (
) increases solubility in protic solvents (alcohols) and creates strong crystal lattice energy via intermolecular Hydrogen bonding.
Lipophilic Core: The 5-ethoxy and 6-chloro substituents reduce water solubility significantly compared to a naked pyridine methanol.
The Challenge (Oiling Out):
Pyridine methanols often exhibit "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than crystallizing. This occurs when the compound precipitates as an amorphous oil before the crystal lattice can form. This is thermodynamically driven by the presence of impurities or cooling too rapidly in a solvent system where the "metastable zone width" is narrow.
Why Ethyl Acetate/Heptane?
This system is the "Goldilocks" zone. EtOAc interacts with the pyridine nitrogen and the alcohol, while Heptane forces the lipophilic chloro-ethoxy tail to organize into a lattice to escape the non-polar environment.
Part 3: Standard Optimization Protocol (SOP)
Objective: Isolate >98% pure crystalline solid from crude reaction mixture.
Phase 1: Dissolution
Charge crude solid (e.g., 10 g) into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
Add Ethyl Acetate (3 volumes, 30 mL) .
Heat to 65–70°C (gentle reflux).
Observation Check:
Fully Dissolved? Proceed to Step 5.
Solids Remain? Add EtOAc in 0.5 volume increments until dissolved.
Insolubles present? If particles remain despite adding 10 volumes, these are likely inorganic salts. Filter hot through a pre-warmed Celite pad.
Phase 2: Crystallization (The "Thermal Swing")
Remove heat source and allow the solution to cool slowly to 50°C .
CRITICAL STEP (Seeding): Add 0.1% w/w of pure seed crystals. If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation.
Why? Seeding bypasses the nucleation energy barrier, preventing oiling out.
Once a slight haze (nucleation) is observed, begin adding n-Heptane dropwise via an addition funnel.
Rate: Maintain temperature >45°C. Add until the ratio is approx 1:1 (EtOAc:Heptane).
Cool the slurry to 20–25°C over 2 hours (10°C/hour ramp).
Cool further to 0–5°C (ice bath) and hold for 1 hour to maximize yield.
Phase 3: Isolation[1]
Filter the slurry using a Buchner funnel.
Wash: Rinse the cake with cold 1:3 EtOAc:Heptane (pre-chilled to 0°C).
Dry: Vacuum oven at 40–45°C for 12 hours. Note: Pyridine methanols can be heat sensitive; do not exceed 50°C.
Part 4: Troubleshooting & FAQ
Q1: The product separated as a yellow/orange oil at the bottom. What do I do?
Reheat the mixture until the oil re-dissolves (add a small amount of EtOAc if needed).
Hold at a higher temperature: Cool only to the point just above where oiling occurred previously.
Seed heavily: Add seed crystals immediately.
Slower Anti-Solvent: Add the Heptane much slower. If oiling persists, switch to Isopropyl Acetate (IPAc) as the primary solvent; its higher boiling point and slightly different polarity often suppress oiling.
Q2: My yield is low (<50%), but purity is high.
Cause: Product is too soluble in the mother liquor.
Fix:
Increase the anti-solvent ratio (push to 1:5 EtOAc:Heptane).
Lower the final isolation temperature to -10°C.
Concentrate the mother liquor and run a "second crop" crystallization (Note: Second crops usually have lower purity).
Q3: The crystals are colored (yellow/brown) but NMR shows >95% purity.
Cause: Trace oxidation products (pyridine N-oxides) or polymerized byproducts trapped in the lattice.
Fix:
Perform a Carbon Treatment . Dissolve the crude in hot EtOAc, add Activated Carbon (5 wt%), stir for 30 mins, and filter hot. Then proceed with Heptane addition.
Part 5: Visualizations
Diagram 1: Solvent Selection Logic
This decision tree helps you select the correct solvent based on your specific crude material constraints.
Caption: Logical flow for selecting the optimal solvent system based on impurity profile and physical state of the crude material.
Diagram 2: Troubleshooting "Oiling Out"
A rescue protocol for when the crystallization fails and forms a two-phase liquid system.
Caption: Step-by-step rescue procedure to convert an amorphous oil into a crystalline solid.
Source: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
Physical Properties of Chloropyridines
Source: PubChem Compound Summary for (6-Chloro-5-ethoxypyridin-2-yl)methanol (or structural analogs).
Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for (6-Chloro-5-ethoxypyridin-2-yl)-methanol before handling.
Optimization
Technical Support Center: Optimization of 5-Ethoxypyridine-2-methanol Chlorination
Current Status: Operational Ticket ID: CHEM-SUP-5E2M-CL Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Black Tar" Paradox Users frequently report that the chlorinati...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: CHEM-SUP-5E2M-CL
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Black Tar" Paradox
Users frequently report that the chlorination of 5-ethoxypyridine-2-methanol yields a dark, viscous tar instead of the expected crystalline solid. This is rarely a failure of the chlorination reaction itself (conversion of
to ), but rather a failure of stabilization .
The Core Directive: You must target the Hydrochloride Salt (2-(chloromethyl)-5-ethoxypyridine
HCl), not the free base.
The pyridine nitrogen is a nucleophile.[1][2] The chloromethyl group is an electrophile. As a free base, the molecule will intermolecularly attack itself, leading to rapid polymerization (quaternary ammonium salt formation).
Module 1: Critical Reaction Pathways
Understanding the competition between the desired pathway and the polymerization side reaction is vital.
Diagram 1: Reaction & Degradation Pathways
The following diagram illustrates the "Happy Path" (Salt Formation) versus the "Sad Path" (Polymerization).
Figure 1: Mechanistic pathway showing the necessity of maintaining the hydrochloride salt form to prevent self-alkylation.
Module 2: Standard Operating Procedure (SOP)
Objective: Synthesis of 2-(chloromethyl)-5-ethoxypyridine hydrochloride.
Reagent Selection Matrix
Reagent
Suitability
Risk Profile
Notes
Thionyl Chloride ()
High
Moderate
Generates in situ, automatically forming the stable salt.[3] Preferred method.
Methanesulfonyl Chloride ()
Low
High
Requires base (TEA/Pyridine) to form mesylate, creating the unstable free base intermediate.
Medium
High
Difficult workup; phosphate byproducts are hard to remove without aqueous wash (hydrolysis risk).
The "Gold Standard" Protocol
Based on modified procedures for acid-sensitive picolyl chlorides [1, 2].
Reagents:
Substrate: 5-ethoxypyridine-2-methanol (1.0 eq)
Reagent: Thionyl Chloride (1.2 - 1.5 eq)
Solvent: Dichloromethane (DCM) (Anhydrous)
Precipitation Solvent: Toluene or Diethyl Ether
Step-by-Step:
Dissolution: Dissolve 5-ethoxypyridine-2-methanol in anhydrous DCM (
) under Nitrogen atmosphere. Cool to .
Addition: Add
dropwise over 30 minutes.
Why? Controls exotherm and prevents local overheating which could cleave the ethoxy ether.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Monitor: TLC (Check consumption of alcohol).
Warning:Do not reflux unless conversion is stalled. High temp + acidic conditions = Ethoxy cleavage risk.
Isolation (Crucial Step):
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove DCM and excess
.
Do not perform an aqueous basic workup.
Add Toluene or Diethyl Ether to the residue. Triturate (grind/stir) the oil until it solidifies into an off-white/yellow solid.
Filtration: Filter the solid under inert atmosphere if possible.
Storage: Store as the HCl salt in a desiccator at
.
Module 3: Troubleshooting & FAQs
Q1: The reaction turned pink/red and then black. What happened?
Diagnosis: Polymerization (The "Black Tar" effect).
Cause: You likely neutralized the reaction or allowed the free base to exist in solution for too long.
Fix:
Ensure you are isolating the Hydrochloride salt .
Avoid aqueous
washes.
If you must generate the free base for the next step, do not isolate it. React it immediately in solution (one-pot).
Q2: I see a new impurity spot on TLC that is more polar than the product.
Diagnosis: Ether Cleavage.[4][5]
Cause: The ethoxy group at the 5-position is an ether.[6] While aromatic ethers are generally stable, strong Lewis acids or high temperatures with
can cleave the ethyl group, resulting in 5-hydroxy-2-(chloromethyl)pyridine .
Fix:
Keep reaction temperature below
.
Strictly control
equivalents (avoid large excesses).
Ensure conditions are strictly anhydrous (moisture generates excess
/).
Q3: Can I use DMF as a catalyst?
Recommendation:NO.Reasoning: While DMF catalyzes acid chloride formation (Vilsmeier-Haack type intermediate), it can lead to difficult purification. The Vilsmeier intermediate can react with the electron-rich ethoxy-pyridine ring, causing formylation side reactions.
Troubleshooting Flowchart
Figure 2: Diagnostic logic for common chlorination failures.
References
US Patent 5,233,043 . Process for the preparation of 2-chloro-5-chloromethyl-pyridine. Describes the chlorination of pyridine-methanols and the handling of the resulting unstable intermediates.
BenchChem Technical Data . 5-(Chloromethyl)-2-ethoxypyridine chemical properties and synthesis. Highlights the instability of the free base and the necessity of salt formation.[3]
Sigma-Aldrich Product Sheet . 2-(Chloromethyl)-5-ethoxypyridine hydrochloride. Confirms the commercial stability and storage form of the compound as a hydrochloride salt.
PrepChem . Synthesis of 2-chloro-5-(chloromethyl)pyridine. Provides general methodology for thionyl chloride mediated chlorination of pyridine alcohols.
Stability of (6-Chloro-5-ethoxypyridin-2-yl)-methanol under basic conditions
This is a technical support guide designed for the Application Science Division . It addresses the stability and handling of (6-Chloro-5-ethoxypyridin-2-yl)-methanol under basic conditions.
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide designed for the Application Science Division . It addresses the stability and handling of (6-Chloro-5-ethoxypyridin-2-yl)-methanol under basic conditions.
Topic: Stability of (6-Chloro-5-ethoxypyridin-2-yl)-methanol in Basic Media
Executive Summary & Chemical Context
Molecule: (6-Chloro-5-ethoxypyridin-2-yl)-methanol
CAS: (Analogous structures often used in P2X3 antagonist synthesis, e.g., Gefapixant intermediates)
Core Reactivity:
This molecule is a functionalized pyridine .[1][2][3][4][5][6] While the pyridine ring is generally stable, the combination of the 6-Chloro substituent (a leaving group) and the 2-Hydroxymethyl arm creates a specific vulnerability under basic conditions.[5]
The primary instability mode is Nucleophilic Aromatic Substitution (SNAr) at the C-6 position.[5] The ring nitrogen activates the C-6 position, making the chloride susceptible to displacement by base (OH⁻), solvent (RO⁻), or the molecule's own alkoxide (dimerization).[5]
Mechanism of Instability (The "Why")
To troubleshoot effectively, you must understand the competing pathways activated by base.[5]
A. The Activation Vector
The pyridine nitrogen pulls electron density from the C-2 and C-6 positions (inductive -I and mesomeric -M effects). This makes C-6 highly electrophilic.[5] Although the 5-Ethoxy group is an electron donor (resonance), it is ortho to the chloride.[5] Its inductive withdrawal (-I) dominates at the short range, often stabilizing the transition state for nucleophilic attack at C-6.[5]
B. Degradation Pathways
Hydrolysis (Pathway A): In aqueous base (NaOH, LiOH), Hydroxide (OH⁻) attacks C-6, displacing Chloride.[5] The product is the 6-hydroxy derivative, which immediately tautomerizes to the 6-Pyridone .[5] This species is highly polar and water-soluble, leading to "disappearing product" during extraction.[5]
Dimerization (Pathway B): In non-aqueous strong base (e.g., NaH, KOtBu), the primary alcohol (-CH₂OH) is deprotonated to the alkoxide (-CH₂O⁻).[5] This acts as a nucleophile, attacking the C-6 of a second molecule.[5]
Solvolysis (Pathway C): If using alcoholic bases (e.g., K₂CO₃ in Methanol), the solvent alkoxide (MeO⁻) competes to displace Cl, forming the methyl ether.[5]
Figure 1: Mechanistic pathways for degradation under basic conditions. Pathway A dominates in aqueous media; Pathway B in aprotic/anhydrous media.
Standard basic workups often destroy this molecule.[5] Use this buffered approach.
Quench: Do not pour into strong acid.[5] Pour reaction mixture into a pre-cooled (0°C) solution of saturated NH₄Cl (buffers to pH ~5-6).
Extraction: Immediately extract with EtOAc or DCM.[5]
Wash: Wash organic layer once with water.[5] Do not use 1M NaOH or 1M HCl washes.[5]
Drying: Dry over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic/Lewis acidic, can sometimes promote rearrangement in sensitive pyridines).[5]
Frequently Asked Questions (FAQs)
Q: Can I use NaH (Sodium Hydride) to alkylate the alcohol?A: Yes, but with extreme caution.[5] NaH generates the alkoxide irreversibly.[5] This alkoxide is a potent nucleophile and will attack the C-6 chloride of unreacted starting material (Dimerization).[5]
Solution: Use a "Reverse Addition" strategy if possible, or ensure high dilution.[5] Alternatively, use a milder base like Cs₂CO₃ in DMF, which generates the alkoxide reversibly and keeps its concentration low.[5]
Q: Why does my product turn yellow/orange upon adding NaOH?A: This is often the "Pyridone Color Shift." 6-Hydroxypyridines (pyridones) often have extended conjugation or form colored salts under basic conditions.[5] It indicates hydrolysis has occurred.[5]
Q: Is the 5-Ethoxy group stable?A: Generally, yes.[5] Aryl ethers are stable to base.[5] The 5-ethoxy group is unlikely to cleave unless you use extremely harsh conditions (e.g., BBr₃, HI, or molten pyridine hydrochloride).[5] The 6-Cl is the weak link, not the 5-OEt.[5]
Q: I need to protect the alcohol. Which group is best?A: Use a silyl ether (TBS or TBDPS).[5]
Why: Silyl protections use imidazole/amine bases (non-nucleophilic) and avoid the generation of the reactive alkoxide anion.[5] Avoid Benzyl (Bn) protection using NaH/BnBr due to the dimerization risk discussed above.[5]
References & Authoritative Grounding
Joule, J. A., & Mills, K. (2010).[5] Heterocyclic Chemistry (5th Ed.).[5] Wiley.[5] (Chapter 5: Pyridines: Reactions and Synthesis). Establishes the fundamental reactivity of 2-halopyridines toward nucleophilic substitution.
Carey, F. A., & Sundberg, R. J. (2007).[5] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[5] Mechanistic details of SNAr and the Meisenheimer complex.
Merck Sharp & Dohme Corp. (2020).[5] Process for the preparation of Gefapixant Citrate. (Patent WO2020/073011).[5] Describes analogous chemistry involving chloropyridine intermediates and the handling of 2-methoxy-substituted variants.[5]
Li, J. J. (2014).[5] Name Reactions in Heterocyclic Chemistry. Wiley.[5] Context on pyridine functionalization strategies.
A Senior Application Scientist's Guide to IR Spectroscopy of Hydroxyl and Chloro Groups in Pyridine Derivatives
In the realm of pharmaceutical and materials science, pyridine and its derivatives are foundational scaffolds. Their functionalization dictates their chemical behavior, biological activity, and material properties.
Author: BenchChem Technical Support Team. Date: February 2026
In the realm of pharmaceutical and materials science, pyridine and its derivatives are foundational scaffolds. Their functionalization dictates their chemical behavior, biological activity, and material properties. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence and understanding the chemical environment of key functional groups. This guide provides an in-depth comparison of the IR spectral signatures of two common and influential substituents on the pyridine ring: the hydroxyl (–OH) group and the chloro (–Cl) group.
We will move beyond simple peak identification to explore the underlying principles that govern their spectral appearance, including electronic effects, hydrogen bonding, and the fascinating case of tautomerism in hydroxypyridines. This guide is designed for researchers who require not just data, but a causal understanding to confidently interpret their spectra and make informed decisions in their development workflows.
Pillar 1: The Influence of the Pyridine Ring on Substituent Vibrations
The pyridine ring, an aromatic heterocycle, exerts a significant electronic influence on its substituents. Unlike a simple benzene ring, the nitrogen atom introduces a permanent dipole and acts as an electron-withdrawing group through both inductive and resonance effects. This electronic environment directly impacts the vibrational frequencies (peak positions) of attached functional groups.
Inductive Effect: The electronegative nitrogen atom pulls electron density from the ring's carbon atoms, which can, in turn, affect the bond strength and polarity of the substituent's bonds.
Resonance Effect: The nitrogen lone pair can participate in the π-system, creating positions of altered electron density around the ring.
Understanding these effects is crucial for interpreting the subtle shifts in peak positions that distinguish one isomer from another.
The hydroxyl group is one of the most recognizable functional groups in IR spectroscopy. However, on a pyridine ring, its signature is complicated and enriched by two primary phenomena: hydrogen bonding and tautomerism.
1. O–H Stretching Vibration:
The most prominent feature of a hydroxyl group is its O–H stretching vibration, typically found in the 3200-3600 cm⁻¹ region.[1][2] The exact position and, most notably, the shape of this peak are exquisitely sensitive to hydrogen bonding.
Free (Non-H-bonded) –OH: A sharp, weaker peak around 3600 cm⁻¹ . This is often observed only in very dilute solutions in non-polar solvents or in the gas phase.[1]
Intermolecular H-bonded –OH: A strong, characteristically broad peak between 3200-3500 cm⁻¹ .[3] The broadening occurs because hydrogen bonds create a continuum of O–H bond strengths within the sample, leading to a wide range of absorption frequencies.[1]
Intramolecular H-bonded –OH: If the hydroxyl group can form a hydrogen bond with the pyridine nitrogen (e.g., in 2-hydroxypyridine), this can also lead to a broad absorption, sometimes at a slightly lower frequency than intermolecular bonds.
2. Keto-Enol Tautomerism:
Hydroxypyridines, particularly those with the hydroxyl group at the 2- or 4-position, exist in equilibrium with their pyridone tautomers.[4] This equilibrium is a critical concept, as the two forms have drastically different IR spectra.[5]
2-Hydroxypyridine (Enol form): Possesses a true hydroxyl group and will exhibit the characteristic broad O–H stretch described above.
2-Pyridone (Keto form): The hydrogen moves from the oxygen to the nitrogen. This form does not have an O–H group. Instead, it shows:
An N–H stretching peak, also in the 3000-3500 cm⁻¹ region, but often sharper than an O–H stretch.
A strong, sharp C=O (carbonyl) stretching peak around 1650-1690 cm⁻¹ .[6]
The dominant tautomer can depend on the solvent and physical state.[5] For instance, 2-hydroxypyridine exists primarily as the 2-pyridone tautomer in polar solvents and the solid state. Therefore, an analyst expecting to see a broad O-H peak might instead find a strong carbonyl peak, indicating the true structure of the molecule under the experimental conditions.
In contrast to the prominent hydroxyl peak, the chloro group's signature is far more subtle and can be challenging to assign definitively.
1. C–Cl Stretching Vibration:
The carbon-chlorine stretch is found in the low-frequency fingerprint region , typically between 850-550 cm⁻¹ .[7][8]
Diagnostic Challenge: This region is often populated by numerous other vibrational modes, including C–H out-of-plane bending and pyridine ring deformation modes.[9][10] This makes the unambiguous assignment of the C–Cl stretch difficult without comparing the spectrum to that of a very similar reference compound lacking the chlorine atom.
Positional Influence: The position of the chlorine atom on the pyridine ring (2-, 3-, or 4-position) influences the C–Cl stretching frequency due to changes in the electronic environment. However, these shifts are often small and can be masked by other peaks.
While the C–Cl stretch is not as striking as an O–H peak, its presence can be confirmed by careful comparison with reference spectra and is a necessary component of a complete spectral assignment. For instance, spectral databases like the NIST Chemistry WebBook are invaluable resources for this purpose.[11][12]
Pillar 2: Comparative Data and Spectral Interpretation
To provide a clear comparison, the characteristic IR absorption data for hydroxyl and chloro groups on a pyridine ring are summarized below.
Functional Group
Vibration Type
Typical Wavenumber (cm⁻¹)
Peak Characteristics
Key Considerations & Influences
Hydroxyl (–OH)
O–H Stretch (H-Bonded)
3200 - 3500
Strong, very broad "tongue-like" shape
Highly sensitive to hydrogen bonding.[1][3] Can be absent if keto-enol tautomerism favors the pyridone form.[5]
C–O Stretch
1200 - 1300
Medium to strong, sharp
Can be useful but falls in the complex fingerprint region.
Located in the crowded fingerprint region; assignment can be difficult.[7][8]
2-Hydroxypyridine: In the solid state (e.g., a KBr pellet), this compound exists as the 2-pyridone tautomer. One would expect to see a strong C=O stretch near 1660 cm⁻¹ and an N-H stretch, rather than a broad O-H band. The spectrum available on ChemicalBook for 2-Hydroxypyridine confirms the presence of these pyridone-characteristic peaks.[6]
3-Chloropyridine: This molecule has no potential for tautomerism. Its spectrum will be dominated by pyridine ring vibrations and C-H stretches. The key, albeit subtle, feature would be the C–Cl stretch in the lower wavenumber region. The NIST WebBook provides a reference spectrum where absorptions in the 700-800 cm⁻¹ range are visible, consistent with C-Cl vibrations and C-H bending modes.[11][13]
Pillar 3: A Self-Validating Experimental Protocol
The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and data acquisition. The following protocol is designed to yield high-quality, reproducible data for pyridine derivatives. The causality for each step is explained to empower the analyst.
Caption: General workflow for the FT-IR analysis of novel pyridine derivatives.
1. Sample Preparation (Choose one based on physical state)[14]
A) For Solid Samples (KBr Pellet Technique): This method is ideal for obtaining a clear spectrum of a solid compound by dispersing it in an IR-transparent matrix.
Dry Materials: Gently grind ~150-200 mg of FT-IR grade Potassium Bromide (KBr) in an agate mortar and pestle. Ensure the KBr is thoroughly dry (oven-dried) to avoid a broad water peak around 3400 cm⁻¹ obscuring the O-H/N-H region.[15]
Mix: Add 1-2 mg of the solid pyridine derivative to the KBr. The 1:100 sample-to-matrix ratio is critical to prevent total absorption (flat-lining peaks).[16]
Homogenize: Grind the mixture until it is a homogenous, fine powder. This minimizes scattering of the IR beam (the Christiansen effect), which can distort peak shapes.[15]
Press: Transfer the powder to a pellet die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.
Mount: Carefully place the pellet in the spectrometer's sample holder.
B) For Liquid or Low-Melting Solid Samples (Thin Film Technique): This is the simplest method for pure liquids.
Apply Sample: Place 1-2 drops of the liquid sample onto the center of a salt plate (e.g., NaCl or KBr).
Create Film: Place a second salt plate on top, gently spreading the sample into a thin, uniform film. The film should be thin enough that the strongest absorption bands do not exceed ~90-95% absorbance.
Mount: Place the "sandwiched" plates in the sample holder.
2. FT-IR Data Acquisition
Instrument Purge: Ensure the spectrometer sample compartment is purged with dry air or nitrogen. This is a self-validating step to minimize atmospheric H₂O and CO₂ interference, which absorb strongly in regions that can overlap with the analyte signals.
Background Collection: Acquire a background spectrum (16-32 scans) with nothing in the sample holder (for pellets/films) or with a cell containing the pure solvent (for solutions). This is crucial as it is subtracted from the sample spectrum to show only the absorptions from the compound itself.[14]
Sample Collection: Place the prepared sample in the spectrometer. Acquire the sample spectrum using the same parameters as the background.
Spectral Range: 4000 - 400 cm⁻¹
Resolution: 4 cm⁻¹ (Sufficient for most routine analyses)
Number of Scans: 16-32 (Averaging multiple scans improves the signal-to-noise ratio)
3. Data Analysis and Interpretation
Processing: Use the spectrometer's software to perform baseline correction if needed.
Peak Identification: Identify and label the major peaks, starting with the most diagnostic regions (4000-1600 cm⁻¹).
Interpretation:
Look for a broad peak at ~3300 cm⁻¹ . If present, it's likely an O–H (or N-H) group.
Look for a very strong, sharp peak at ~1700-1650 cm⁻¹ . Its presence strongly suggests a C=O group and points towards a pyridone tautomer.
Examine the 850-550 cm⁻¹ region for medium-to-strong peaks that could correspond to the C–Cl stretch, ideally by comparing against the spectrum of a non-chlorinated analogue.
Synthesize all findings, considering the interplay of electronic effects, hydrogen bonding, and potential tautomerism to build a complete, self-consistent structural assignment.
Caption: Key factors influencing the IR spectral characteristics of pyridine substituents.
References
BenchChem. (2025).
NIST. (2018). Pyridine, 3-chloro-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
Tsuge, M., & Lee, Y.-P. (2018). Infrared spectra of 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen. The Journal of Chemical Physics, 149(1), 014302. [Link]
Drawell. (2024). Sample Preparation for FTIR Analysis. [Link]
Das, P., Bahou, M., & Lee, Y.-P. (2013). Reactions between atomic chlorine and pyridine in solid para-hydrogen: infrared spectrum of the 1-chloropyridinyl (C5H5N-Cl) radical. The Journal of Chemical Physics, 138(5), 054307. [Link]
Das, P., Bahou, M., & Lee, Y.-P. (2013). Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C5H5N−Cl) radical. The Journal of Chemical Physics, 138(5), 054307. [Link]
ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]
Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. [Link]
Zwier, T. S., et al. (2000). The infrared spectroscopy of hydrogen-bonded bridges: 2-pyridone-(water)n and 2-hydroxypyridine-(water)n clusters, n=1,2. The Journal of Chemical Physics, 113(24), 10889-10903. [Link]
Unknown. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-292. [Link]
Chemistry Stack Exchange. (2018). Need help explaining OH-peaks in IR. [Link]
ResearchGate. (n.d.). Infrared spectra of N-hydroxypyridine-2(1H)-thione monomers isolated in.... [Link]
CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]
Semantic Scholar. (1977). The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. [Link]
The Good Scents Company. (n.d.). 2-pyridone. [Link]
CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. [Link]
Jadhao Khansole, S. (2021). Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. Journal of Scientific Research, 65(8), 120-125. [Link]
Al-Zaydi, K. M. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(9), 10974-10987. [Link]
SPIE Digital Library. (n.d.). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. [Link]
Zecchina, A., & Scarano, D. (2002). Identification and Characterization of Surface Hydroxyl Groups by Infrared Spectroscopy. In Handbook of Zeolite Science and Technology (pp. 419-426). [Link]
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
Definitive Structural Elucidation: (6-Chloro-5-ethoxypyridin-2-yl)-methanol vs. Regioisomers
Executive Summary & The Challenge In the development of pyridine-based pharmacophores, the precise positioning of substituents is critical for Structure-Activity Relationship (SAR) integrity. The molecule (6-Chloro-5-eth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & The Challenge
In the development of pyridine-based pharmacophores, the precise positioning of substituents is critical for Structure-Activity Relationship (SAR) integrity. The molecule (6-Chloro-5-ethoxypyridin-2-yl)-methanol presents a classic regioisomeric challenge often encountered during Nucleophilic Aromatic Substitution (
) on di-halo precursors.
The primary risk is misidentifying the target against its "swapped" regioisomer, (5-Chloro-6-ethoxypyridin-2-yl)-methanol . Both isomers possess identical molecular weights (MS), similar polarity (TLC/HPLC), and an ortho-proton coupling pattern (
Hz).
This guide provides a self-validating, NMR-based protocol to definitively distinguish the target from its isomers without requiring X-ray crystallography.
Synthetic Context: Origins of Ambiguity
To understand the analytical requirement, we must visualize the synthetic divergence. The synthesis typically involves an
reaction on a 5,6-dichloropyridine precursor. The directing effect of the 2-hydroxymethyl group (or its protected ester) is subtle, leading to a mixture of regioisomers.
Diagram 1: The Synthetic Divergence & Isomer Generation
Caption: Divergent
pathways. Path A yields the target (substitution at C5). Path B yields the impurity (substitution at C6). Both retain the ortho-proton relationship (H3/H4).
Analytical Strategy: The "Smoking Gun" Protocols
Standard 1D
H NMR is insufficient for rapid confirmation because both isomers display two doublets with an ortho coupling constant. The definitive differentiation relies on Spatial Proximity (NOESY) and Carbon Connectivity (HMBC) .
This is the most robust method. We exploit the spatial distance between the ethoxy group and the remaining ring protons.
Target (5-OEt): The ethoxy group at C5 is immediately adjacent to the ring proton at C4. Expect strong NOE correlation.
Isomer (6-OEt): The ethoxy group at C6 is flanked by the Nitrogen (N1) and the Chlorine (C5). It has no adjacent ring protons. Expect NO NOE correlation to ring protons.
Method B: 1D
H NMR (Chemical Shift Logic)
While less definitive than NOESY, the chemical environment of H4 differs.
Target: H4 is ortho to an alkoxy group (Strong donor, shielding).
Isomer: H4 is ortho to a chlorine (Weak withdrawer/donor, less shielding than OEt).
Diagram 2: The Analytical Decision Tree
Caption: Step-by-step logic flow for structural confirmation. The NOESY step is the critical decision point.
Detailed Experimental Protocols
Protocol 1: Sample Preparation & 1D Acquisition
Objective: Obtain high-resolution spectra where hydroxyl coupling is visible (confirms the
moiety).
Solvent Choice: Use DMSO-d6 (99.9% D).
Why: DMSO minimizes proton exchange, often allowing observation of the triplet coupling for the primary alcohol
and the methylene . In , the often broadens or disappears.
Concentration: 5–10 mg in 0.6 mL solvent.
Acquisition: Standard proton parameters (sw=12-15 ppm, d1=2s, ns=16).
Protocol 2: 2D NOESY Acquisition
Objective: Confirm the OEt position relative to the ring.
Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph on Bruker).
Mixing Time: Set 500 ms .
Why: This is optimal for small-to-medium molecules (MW < 500) to observe positive NOE enhancements.
Scans: Minimum 8 scans per increment; 256 increments in F1.
Data Interpretation & Comparison Table
The following table contrasts the expected spectral data for the Target vs. the Isomer.
Feature
Target: (6-Chloro-5-ethoxypyridin-2-yl)-methanol
Isomer: (5-Chloro-6-ethoxypyridin-2-yl)-methanol
H3/H4 Coupling
Doublets, Hz (Ortho)
Doublets, Hz (Ortho)
NOE Correlation
Strong Crosspeak: (q, ) (d, H4)
NO Crosspeak between and Ring H.
C5 Shift (C)
ppm (Attached to Oxygen)
ppm (Attached to Chlorine)
C6 Shift (C)
ppm (Attached to Chlorine)
ppm (Attached to Oxygen)
HMBC (Long Range)
protons correlate to C5 ( ppm)
protons correlate to C6 ( ppm)
Key Chemical Shift Markers (DMSO-d6, approx):
Target H4: Appears more upfield (~7.4 ppm) due to the ortho-ethoxy shielding effect.
Target H3: Appears more downfield (~7.6 ppm).
Isomer H4: Appears more downfield (~7.8 ppm) as it is ortho to Chlorine (less shielding than OEt).
References
Pyridine Chemical Shifts & Substituent Effects
Title: "Differences in the chemical shifts of 1, 2, 5, and 6 (pyridine-d5)."
Chromatographic Retention Comparison of Ethoxy-Substituted Pyridines
Executive Summary The separation of pyridine regioisomers—specifically 2-ethoxy, 3-ethoxy, and 4-ethoxypyridine —presents a classic chromatographic challenge governed by the interplay of basicity (pKa) , steric hindrance...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The separation of pyridine regioisomers—specifically 2-ethoxy, 3-ethoxy, and 4-ethoxypyridine —presents a classic chromatographic challenge governed by the interplay of basicity (pKa) , steric hindrance , and hydrophobicity .
While ethoxy groups increase lipophilicity compared to the parent pyridine, their position on the ring drastically alters the electron density of the nitrogen atom. This guide compares the performance of standard Alkyl (C18), Polar-Embedded, and Pentafluorophenyl (PFP) stationary phases.
Key Finding: While C18 columns provide adequate retention, PFP (Pentafluorophenyl) phases offer superior selectivity for these regioisomers due to specific
- and dipole-dipole interactions, particularly for the difficult-to-resolve 3- and 4-isomers.
Physicochemical Profile & Mechanistic Basis
To develop a robust method, one must understand the analyte's behavior in solution. The position of the ethoxy group dictates the pKa, which determines the ionization state at a given pH.
Table 1: Physicochemical Properties of Ethoxypyridines
Basic. Strongest silanol interaction. Prone to severe tailing on silica-based columns.
Note: pKa values are derived from analogous methoxypyridine data and substituent effects [1][2].
Mechanism of Interaction
The diagram below illustrates the competing forces inside the column.
Figure 1: Interaction mechanisms. Note that 4-ethoxypyridine (most basic) suffers most from Silanol interactions (red arrow), while PFP phases introduce a secondary separation mechanism (yellow arrow).
Comparative Analysis of Stationary Phases
A. Standard C18 (Silica-Based)
Performance: Moderate.
The Issue: At neutral pH, the 4-ethoxypyridine (pKa ~6.6) is partially ionized. It interacts strongly with residual silanols, leading to peak tailing (Asymmetry factor > 1.5).
Mitigation: Requires high pH buffers (pH > 8.0) to suppress ionization or "base-deactivated" (BDS) columns.
Elution Order (Typical): 2-Ethoxy
3-Ethoxy 4-Ethoxy.
B. Polar-Embedded C18 (e.g., Amide/Carbamate)
Performance: Good.
Mechanism: The embedded polar group shields silanols and provides a "water-rich" layer near the surface.
Benefit: Significantly improved peak shape for the 4-isomer without needing high pH.
Selectivity: Similar to C18 but with sharper peaks.
C. Pentafluorophenyl (PFP / F5)
Performance:Excellent (Recommended).
Mechanism: The fluorine atoms on the benzene ring create a strong electron deficiency. This phase interacts with the electron-rich pyridine ring via
- stacking.
Selectivity Advantage: The steric position of the ethoxy group interferes with this
- stacking differently for each isomer. 2-ethoxypyridine (ortho) is sterically hindered from lying flat against the PFP ring, reducing retention relative to the planar 4-isomer. This expands the resolution between isomers.
Experimental Protocols
Protocol A: High-pH C18 Method (For Robustness)
Use this if you are limited to standard C18 columns.
Column: Hybrid Silica C18 (e.g., XBridge or Gemini), 4.6 x 150 mm, 3-5 µm.
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with Ammonia).
Mobile Phase B: Acetonitrile.
Gradient:
0-1 min: 5% B
1-10 min: 5% to 60% B
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm.
Rationale: At pH 10, all isomers are fully deprotonated (neutral). Hydrophobic retention dominates, and silanol interactions are suppressed [2].
Use this for maximum separation of critical pairs.
Column: PFP (Pentafluorophenyl) Core-Shell, 2.1 x 100 mm, 2.6 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Methanol (MeOH promotes
- interactions better than ACN).
Gradient: Isocratic 40% B or shallow gradient.
Rationale: Methanol allows the unique shape-selectivity of the PFP phase to dominate. The acidic pH ensures the pyridines are protonated, allowing for potential cation-exchange benefits on the PFP phase without the silanol tailing associated with C18 [3].
Method Development Workflow
Use this decision tree to select the correct approach for your specific sample matrix.
Figure 2: Method Development Decision Tree. Green nodes indicate final column/method choices.
References
PubChem. 2-Ethoxypyridine Compound Summary. National Library of Medicine. Available at: [Link]
Phenomenex. Stationary Phase Selectivity: The Chemistry Behind the Separation. Available at: [Link]
Sielc Technologies. HPLC Separation of Aminopyridines Isomers. Available at: [Link]
A Senior Application Scientist's Guide to the Proper Disposal of (6-Chloro-5-ethoxypyridin-2-yl)-methanol
Introduction: Beyond the Bench—A Commitment to Safety and Environmental Stewardship In the fast-paced world of drug discovery and chemical research, our focus is often fixed on synthesis, efficacy, and innovation. Howeve...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond the Bench—A Commitment to Safety and Environmental Stewardship
In the fast-paced world of drug discovery and chemical research, our focus is often fixed on synthesis, efficacy, and innovation. However, the life cycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of scientific integrity, ensuring the safety of our colleagues and the protection of our shared environment.
This guide provides a comprehensive, technically grounded framework for the proper disposal of (6-Chloro-5-ethoxypyridin-2-yl)-methanol. As a chlorinated pyridine derivative, this compound warrants a specific and cautious approach. The protocols outlined herein are designed to provide clear, actionable steps, explaining the scientific rationale behind each recommendation to empower you, the researcher, to make informed and safe decisions.
Section 1: Hazard Profile and Core Chemical Characteristics
A specific Safety Data Sheet (SDS) for (6-Chloro-5-ethoxypyridin-2-yl)-methanol should always be consulted as the primary source of information. In its absence, a conservative hazard assessment based on its structural motifs—a chlorinated aromatic ring and a pyridine group—is essential for establishing safe handling and disposal procedures.
Chemical Characteristic
Summary of Potential Hazards & Disposal Implications
Chemical Name
(6-Chloro-5-ethoxypyridin-2-yl)-methanol
Molecular Formula
C₈H₁₀ClNO₂
Structural Class
Halogenated Organic Compound; Pyridine Derivative
Probable Hazard Profile
Environmental: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[1][2] Disposal via landfill or sewer systems is inadequate and often prohibited.[1][2] Health: Pyridine and its derivatives can be harmful. Similar chlorinated pyridine compounds are classified as skin, eye, and respiratory irritants.[3] Assume this compound is harmful if inhaled, ingested, or in contact with skin.[4] Combustion Byproducts: Incineration, if not performed in a specialized facility, can produce toxic and corrosive gases such as hydrogen chloride (HCl) and oxides of nitrogen.[1]
Physical State
Likely a solid at room temperature, similar to related structures.[4]
Incompatible Materials
Strong oxidizing agents, strong acids. Do not mix with other waste streams unless compatibility is confirmed.[5] Cyanide and sulfide compounds should not be stored near acids.[6]
Primary Disposal Route
Segregated collection as Hazardous Halogenated Organic Waste for subsequent destruction by a licensed waste disposal service, typically via high-temperature incineration.[1][2]
Section 2: The Foundational Principles of Compliant Disposal
The proper disposal of (6-Chloro-5-ethoxypyridin-2-yl)-methanol is governed by several key principles. Adhering to these is not just best practice; it is a regulatory requirement.
Absolute Prohibition of Drain or General Waste Disposal
Under no circumstances should this compound or its solutions be poured down the drain or disposed of in regular trash.[2] Halogenated compounds are particularly problematic for wastewater treatment systems and can cause long-term environmental damage.[1] They are less dense than water and can create explosive vapor mixtures in sewer systems.[2]
The Critical Importance of Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. Halogenated and non-halogenated organic waste streams must always be kept separate.[2]
Causality: Co-mingling these wastes complicates the disposal process. Halogenated waste requires specific high-temperature incineration to neutralize the chlorine and prevent the formation of dioxins and other highly toxic byproducts.[1] Mixing it with non-halogenated waste unnecessarily increases the volume of material requiring this specialized and costly treatment.
Proper Containment and Labeling
Waste must be collected in appropriate, designated containers.
Container Selection: Use sturdy, leak-proof containers made of a chemically compatible material, such as high-density polyethylene (HDPE).[5]
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label must include the full chemical name—"(6-Chloro-5-ethoxypyridin-2-yl)-methanol"—and explicitly state that it is a "Halogenated Organic Waste." [7] Keep the container closed except when adding waste.[7]
Section 3: Step-by-Step Disposal and Decontamination Protocols
This section provides a direct, procedural workflow for handling waste containing (6-Chloro-5-ethoxypyridin-2-yl)-methanol.
Protocol 1: Disposal of Solid Waste and Contaminated Materials
This applies to the pure compound, reaction residues, and contaminated consumables (e.g., weigh boats, gloves, TLC plates, absorbent paper).
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).
Prepare Waste Container: Obtain a designated "Halogenated Organic Solid Waste" container from your institution's Environmental Health & Safety (EHS) department. Ensure it is properly labeled.
Transfer Waste: Carefully transfer the solid waste into the container using a spatula or other appropriate tool. Place contaminated consumables directly into the container.
Seal and Store: Securely close the container lid. Store the container in a designated satellite accumulation area within your laboratory, away from incompatible materials.[7]
Arrange for Pickup: Once the container is full or has been in use for the maximum allowable time per institutional policy, contact your EHS office to schedule a waste pickup.[7]
Protocol 2: Disposal of Liquid Waste (Solutions)
This applies to solutions containing (6-Chloro-5-ethoxypyridin-2-yl)-methanol, as well as the first rinse of any emptied containers.[7]
Don PPE: Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[8]
Transfer Waste: Using a funnel, carefully pour the liquid waste into the container.
Rinse Emptied Containers: The first rinse of any container that held (6-Chloro-5-ethoxypyridin-2-yl)-methanol must be collected and disposed of as hazardous waste.[7] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinses is the most conservative approach.
Seal and Store: Securely cap the container. Store in secondary containment (e.g., a chemical-resistant tray or tub) in your lab's satellite accumulation area.[7]
Arrange for Pickup: Follow the same procedure as for solid waste to arrange for professional disposal.
Protocol 3: Spill Decontamination
Alert Personnel and Evacuate (if necessary): For large spills, alert others in the area and evacuate.
Don Enhanced PPE: Wear appropriate respiratory protection if vapors are a concern.
Contain the Spill: Prevent the spill from spreading or entering drains by diking it with an inert, absorbent material like sand or vermiculite.[9]
Absorb and Collect: Carefully absorb the spilled material. Using non-sparking tools, collect the absorbent material and place it into a designated "Halogenated Organic Solid Waste" container.[9][10]
Clean the Area: Decontaminate the spill surface with an appropriate solvent (e.g., methanol, acetone), collecting the cleaning materials as hazardous waste. Finish by washing with soap and water.
Report: Report the spill to your EHS office.
Section 4: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste streams containing (6-Chloro-5-ethoxypyridin-2-yl)-methanol.
Caption: Disposal workflow for (6-Chloro-5-ethoxypyridin-2-yl)-methanol.
References
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